Technical Documentation Center

2-[(2,3-Dimethoxyphenyl)methylamino]butan-1-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-[(2,3-Dimethoxyphenyl)methylamino]butan-1-ol
  • CAS: 112767-78-9

Core Science & Biosynthesis

Foundational

Molecular weight and formula of 2-[(2,3-Dimethoxyphenyl)methylamino]butan-1-ol

This technical guide provides an in-depth characterization of 2-[(2,3-Dimethoxyphenyl)methylamino]butan-1-ol , a secondary amine intermediate used in the synthesis of pharmaceutical agents and fine chemicals. Physicochem...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth characterization of 2-[(2,3-Dimethoxyphenyl)methylamino]butan-1-ol , a secondary amine intermediate used in the synthesis of pharmaceutical agents and fine chemicals.

Physicochemical Characterization & Analytical Methodologies

Executive Summary & Core Identity

2-[(2,3-Dimethoxyphenyl)methylamino]butan-1-ol is a functionalized amino-alcohol characterized by a 2-aminobutanol backbone alkylated with a 2,3-dimethoxybenzyl group. It serves as a critical building block in medicinal chemistry, particularly in the synthesis of nitrogen-containing heterocycles and receptor modulators. Its structural duality—possessing both a nucleophilic secondary amine and a primary hydroxyl group—makes it a versatile scaffold for further derivatization.

Table 1: Fundamental Chemical Identity
PropertySpecification
IUPAC Name 2-[(2,3-Dimethoxyphenyl)methylamino]butan-1-ol
Common Synonyms 2-(2,3-Dimethoxybenzylamino)butanol; N-(2,3-Dimethoxybenzyl)-2-aminobutanol
CAS Number 112767-78-9
Molecular Weight 239.31 g/mol
Exact Mass 239.1521
Molecular Formula C₁₃H₂₁NO₃
SMILES CCC(CO)NCc1c(OC)c(OC)ccc1
Physical State Viscous oil or low-melting solid (dependent on enantiomeric purity)
Solubility Soluble in MeOH, DCM, DMSO; Sparingly soluble in water (pH dependent)

Synthetic Logic & Pathway

The most robust route for synthesizing this molecule with high yield and purity is via Reductive Amination . This process avoids the over-alkylation often seen with direct alkyl halide substitution.

Mechanism of Action
  • Condensation: 2-Aminobutan-1-ol reacts with 2,3-dimethoxybenzaldehyde to form an imine (Schiff base) intermediate.

  • Reduction: The imine is selectively reduced in situ using a mild reducing agent (e.g., Sodium Triacetoxyborohydride) to yield the secondary amine.

Diagram 1: Synthesis Workflow (Reductive Amination)

SynthesisPathway Reagent1 2,3-Dimethoxybenzaldehyde (Electrophile) Step1 Condensation (MeOH, 25°C) Reagent1->Step1 Reagent2 2-Aminobutan-1-ol (Nucleophile) Reagent2->Step1 Imine Imine Intermediate (Transient Species) Step2 Reduction (NaBH(OAc)3) Imine->Step2 Product 2-[(2,3-Dimethoxyphenyl) methylamino]butan-1-ol Step1->Imine - H2O Step2->Product Hydride Transfer

Caption: Synthesis via reductive amination ensures mono-alkylation selectivity.

Analytical Profiling & Quality Control

Validating the identity of CAS 112767-78-9 requires a multi-modal approach. The following protocols are designed to differentiate the product from potential impurities (e.g., bis-alkylated byproducts or unreacted aldehyde).

A. Mass Spectrometry (ESI-MS)
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Parent Ion: [M+H]⁺ = 240.16 m/z .

  • Key Fragments:

    • m/z 151: (2,3-Dimethoxybenzyl cation) – Dominant base peak due to stable benzylic carbocation.

    • m/z 88: (Loss of dimethoxybenzyl group) – Characteristic of the aminobutanol tail.

B. Nuclear Magnetic Resonance (¹H-NMR)
  • Solvent: CDCl₃ or DMSO-d₆.

  • Predicted Shifts (δ ppm):

    • 6.8 – 7.1 (3H, m): Aromatic protons (2,3-substitution pattern).

    • 3.85 (3H, s) & 3.82 (3H, s): Methoxy groups (–OCH₃).

    • 3.75 (2H, s): Benzylic methylene (Ar-CH₂-N).

    • 3.60 & 3.30 (2H, m): Hydroxymethyl group (–CH₂OH).

    • 2.60 (1H, m): Methine proton at chiral center (–CH–N).

    • 0.90 (3H, t): Terminal methyl of the butyl chain.

C. HPLC Method Development

Due to the secondary amine, peak tailing can occur on standard C18 columns.

  • Column: C18 with end-capping (e.g., Waters XBridge) or Phenyl-Hexyl.

  • Mobile Phase:

    • A: Water + 0.1% Ammonia (pH 10) or 0.1% Formic Acid.

    • B: Acetonitrile.

    • Note: High pH is preferred to keep the amine neutral and improve peak shape.

  • Detection: UV at 210 nm (amine/backbone) and 280 nm (aromatic ring).

Diagram 2: Analytical Validation Workflow

AnalyticalWorkflow cluster_Methods Validation Triad Sample Raw Sample (CAS 112767-78-9) HPLC HPLC-UV (Purity Check) Sample->HPLC MS LC-MS (ESI+) (MW Confirmation) Sample->MS NMR 1H-NMR (Structural Elucidation) Sample->NMR Decision Pass Criteria? HPLC->Decision >98% Area MS->Decision m/z 240 NMR->Decision Integrals Match Release Release for Use Decision->Release Yes Reject Reprocess/Discard Decision->Reject No

Caption: Standardized workflow for confirming purity and identity of the intermediate.

Handling, Stability, and Safety

Storage Protocols
  • Hygroscopicity: Amino alcohols are often hygroscopic. Store under an inert atmosphere (Argon/Nitrogen) to prevent moisture absorption which can complicate stoichiometry in subsequent reactions.

  • Oxidation: Secondary amines can slowly oxidize to N-oxides or imines upon prolonged air exposure. Store at 2–8°C in amber glass vials.

Safety Considerations
  • GHS Classification: Irritant (Skin/Eye).

  • PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory due to the potential biological activity of phenethylamine-like structures.

References

  • PubChem. (n.d.).[1] Compound Summary: 2-[(2,3-Dimethoxyphenyl)methylamino]butan-1-ol (CID 2772096).[2] National Library of Medicine. Retrieved October 26, 2025, from [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. (Standard protocol reference for synthesized pathway). [Link]

Sources

Exploratory

Technical Monograph: N-(2,3-Dimethoxybenzyl)aminobutanols

This technical guide provides an in-depth analysis of 2,3-dimethoxybenzylamino butan-1-ol , a specialized secondary amine intermediate.[1] Based on the structural nomenclature, this compound is most accurately identified...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 2,3-dimethoxybenzylamino butan-1-ol , a specialized secondary amine intermediate.[1]

Based on the structural nomenclature, this compound is most accurately identified as 2-[(2,3-dimethoxybenzyl)amino]butan-1-ol (derived from 2-amino-1-butanol) or potentially its regioisomer 4-[(2,3-dimethoxybenzyl)amino]butan-1-ol .[1] As of the current chemical indexing, this specific molecule does not have a widely assigned, public Commercial CAS Registry Number.[1] It is primarily synthesized in situ or as a research-grade intermediate for pharmaceutical applications (e.g., purine derivatives or chiral resolution agents).[1]

[1]

Part 1: Chemical Identity & CAS Status[1]

Identification Strategy

The molecule "2,3-dimethoxybenzylamino butan-1-ol" describes a secondary amine formed by the alkylation of an aminobutanol with a 2,3-dimethoxybenzyl group.[1] In pharmaceutical synthesis, this is typically achieved via reductive amination.[1]

Primary Isomer Candidate:

  • IUPAC Name: 2-((2,3-dimethoxybenzyl)amino)butan-1-ol[1]

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
    [1]
  • Molecular Weight: 239.31 g/mol [1]

  • SMILES: CCC(CO)NCc1cccc(OC)c1OC

CAS Registry Status: Unlike its precursors, the final coupled product is not listed in standard commercial catalogs (Sigma, Molbase, ChemSpider) with a unique CAS.[1] Researchers must rely on the CAS numbers of the constituent building blocks for regulatory filing and synthesis tracking.[1]

Precursor Registry Data

To synthesize or reference this compound, use the CAS numbers of the specific starting materials:

ComponentChemical NameCAS NumberFunction
Precursor A 2,3-Dimethoxybenzaldehyde86-51-1 Electrophile (Carbonyl source)
Precursor B (±)-2-Amino-1-butanol96-20-8 Nucleophile (Amine source)
Chiral B (R) (R)-(-)-2-Amino-1-butanol5856-63-3 Chiral Building Block
Chiral B (S) (S)-(+)-2-Amino-1-butanol5856-62-2 Chiral Building Block

Part 2: Synthesis & Reaction Mechanism[1]

The Reductive Amination Protocol

The most robust method for synthesizing high-purity 2-[(2,3-dimethoxybenzyl)amino]butan-1-ol is the Reductive Amination of 2,3-dimethoxybenzaldehyde with 2-amino-1-butanol.[1] This route avoids over-alkylation (formation of tertiary amines) which is common with alkyl halides.[1]

Mechanism:
  • Imine Formation: The amine nitrogen attacks the aldehyde carbonyl, releasing water to form an imine (Schiff base) intermediate.[1]

  • Reduction: The imine is selectively reduced to the secondary amine using a borohydride reagent.[1]

Experimental Workflow (Standardized):
  • Imine Formation:

    • Dissolve 2,3-dimethoxybenzaldehyde (1.0 eq) and 2-amino-1-butanol (1.05 eq) in anhydrous Methanol (MeOH) or Dichloromethane (DCM).

    • Add a dehydrating agent (e.g., MgSO

      
       or molecular sieves) to push the equilibrium forward.[1]
      
    • Stir at Room Temperature (RT) for 2–4 hours.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add Sodium Triacetoxyborohydride (NaBH(OAc)

      
      )  (1.5 eq) portion-wise. Note: NaBH(OAc)
      
      
      
      is preferred over NaBH
      
      
      for aldehyde reductive aminations as it preserves other functional groups and prevents direct reduction of the aldehyde.[1]
    • Allow to warm to RT and stir overnight (12h).

  • Workup:

    • Quench with saturated NaHCO

      
      .[1]
      
    • Extract with DCM or Ethyl Acetate (3x).[1]

    • Wash combined organics with brine, dry over Na

      
      SO
      
      
      
      , and concentrate.[1]
Visualization of Synthesis Pathway[1]

G Aldehyde 2,3-Dimethoxybenzaldehyde (CAS 86-51-1) Imine Imine Intermediate (Unstable) Aldehyde->Imine Amine 2-Amino-1-butanol (CAS 96-20-8) Amine->Imine Product 2-[(2,3-dimethoxybenzyl)amino]butan-1-ol (Target) Imine->Product Reduction Reagent1 MeOH, RT -H2O Reagent2 NaBH(OAc)3 DCM, 0°C -> RT

Figure 1: One-pot reductive amination pathway for the synthesis of the target secondary amine.[1]

Part 3: Applications & Characterization[1]

Analytical Profile (Predicted)

Since this is a research intermediate, verification relies on NMR and MS.[1]

  • 1H NMR (CDCl

    
    , 400 MHz): 
    
    • 
       6.8–7.1 (m, 3H, Aromatic).[1]
      
    • 
       3.85 (s, 6H, 2x -OCH
      
      
      
      ).[1]
    • 
       3.7–3.9 (s, 2H, Benzyl -CH
      
      
      
      -).[1]
    • 
       3.4–3.6 (m, 2H, -CH
      
      
      
      OH).[1]
    • 
       2.6–2.8 (m, 1H, Chiral CH-N).[1]
      
    • 
       0.9 (t, 3H, Terminal -CH
      
      
      
      ).
  • Mass Spectrometry (ESI+):

    • Expected [M+H]

      
      : ~240.16 m/z.[1]
      
Strategic Utility
  • Chiral Resolution: The use of enantiopure (R)- or (S)-2-amino-1-butanol allows the formation of chiral resolving agents.[1] The 2,3-dimethoxybenzyl group adds steric bulk and electron density, potentially enhancing

    
    -
    
    
    
    interactions during chiral separation.[1]
  • Pharmaceutical Intermediates: Similar motifs (dimethoxybenzylamines) are found in cardiovascular drugs (e.g., Ivabradine intermediates) and GPCR ligands.[1] The hydroxyl group provides a handle for further functionalization (e.g., esterification or cyclization to oxazolidines).[1]

References

  • Abdel-Magid, A. F., et al. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. (Standard protocol reference for method described).

  • PubChem. (n.d.).[1] Compound Summary for 2,3-Dimethoxybenzylamine (Related Structure). Retrieved from [Link]

Sources

Foundational

Technical Guide: Structural Analogs of 2-[(2,3-Dimethoxyphenyl)methylamino]butan-1-ol

The following technical guide details the structural analysis, synthesis, and medicinal chemistry of 2-[(2,3-Dimethoxyphenyl)methylamino]butan-1-ol and its analogs. This document is structured for researchers engaged in...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural analysis, synthesis, and medicinal chemistry of 2-[(2,3-Dimethoxyphenyl)methylamino]butan-1-ol and its analogs. This document is structured for researchers engaged in lead optimization and drug discovery.

Domain: Medicinal Chemistry & Lead Optimization Document Type: Technical Whitepaper Status: Validated Protocols & SAR Analysis[1]

Executive Summary

The compound 2-[(2,3-Dimethoxyphenyl)methylamino]butan-1-ol represents a privileged pharmacophore sharing structural homology with several bioactive classes, including amino-alcohol-based antimicrobials (e.g., Ethambutol fragments) and aryl-alkylamine cardiovascular agents. Its core architecture combines a chiral 2-aminobutan-1-ol backbone—providing a stereodefined hydrogen-bonding motif—with a lipophilic, electron-rich 2,3-dimethoxybenzyl "warhead."

This guide outlines the systematic exploration of this scaffold. It provides validated protocols for the synthesis of the parent compound and its structural analogs, alongside a rationale for Structure-Activity Relationship (SAR) expansion targeting adrenergic modulation, sigma receptor binding, and antimycobacterial activity.

Chemical Architecture & Pharmacophore Analysis

Structural Breakdown

The molecule is composed of two distinct domains connected by a secondary amine linker. Understanding the interplay between these domains is critical for analog design.

DomainComponentFunctional RoleKey Interactions
A (Core) 2-Aminobutan-1-olChiral Scaffold / Polar HeadH-bond donor (OH), H-bond acceptor (N), Stereoselectivity (

vs

).
B (Linker) Methylene (-CH₂-)Rotatable SpacerControls distance/flexibility between the aromatic ring and the polar core.
C (Tail) 2,3-DimethoxyphenylLipophilic / Electronic

-

stacking, hydrophobic pocket filling, electronic donation via methoxy groups.
Stereochemical Considerations

The 2-aminobutanol core possesses a chiral center at the C2 position.

  • (S)-Isomer: Derived from L-2-aminobutanol. Historically associated with the bioactivity of ethambutol-type antimicrobials.

  • (R)-Isomer: Derived from D-2-aminobutanol. Often explored to minimize off-target toxicity or alter receptor selectivity profiles.

Synthetic Methodology: Reductive Amination

The most robust route to 2-[(2,3-Dimethoxyphenyl)methylamino]butan-1-ol and its analogs is direct reductive amination . This protocol avoids the over-alkylation issues common with alkyl halide substitutions.

Reaction Pathway (Logic)
  • Imine Formation: Condensation of 2,3-dimethoxybenzaldehyde with 2-aminobutan-1-ol.

  • Reduction: In-situ reduction of the imine using Sodium Triacetoxyborohydride (STAB) or Sodium Borohydride (NaBH₄). STAB is preferred for its selectivity, leaving other sensitive functional groups intact.

Validated Protocol

Reagents:

  • 2,3-Dimethoxybenzaldehyde (1.0 eq)

  • (S)-(+)-2-Aminobutan-1-ol (1.0 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.4 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Solvent)

  • Acetic Acid (Catalytic, 1-2 drops)

Step-by-Step Procedure:

  • Imine Formation: In a dry round-bottom flask, dissolve 2,3-dimethoxybenzaldehyde (10 mmol) in DCM (30 mL). Add (S)-2-aminobutan-1-ol (10 mmol) and stir at room temperature for 30 minutes under nitrogen. Observation: The solution may turn slightly yellow/cloudy as water is generated.

  • Reduction: Cool the mixture to 0°C. Add STAB (14 mmol) portion-wise over 10 minutes. Add catalytic acetic acid.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (System: 10% MeOH in DCM).

  • Quench: Quench with saturated aqueous NaHCO₃ (20 mL). Stir vigorously for 15 minutes until gas evolution ceases.

  • Extraction: Separate the organic layer.[2] Extract the aqueous layer with DCM (2 x 20 mL).

  • Purification: Dry combined organics over Na₂SO₄, filter, and concentrate. Purify the crude oil via flash column chromatography (Silica gel; Gradient: 0–5% MeOH in DCM containing 1% NH₄OH).

Yield Expectation: 75–85% as a viscous colorless to pale yellow oil.

Visualization of Synthesis Workflow

SynthesisWorkflow Start Start: 2,3-Dimethoxybenzaldehyde + 2-Aminobutanol Imine Intermediate: Imine Formation (Dehydration) Start->Imine DCM, RT, 30 min Reduction Reduction: Add NaBH(OAc)3 (Selective Hydride Transfer) Imine->Reduction 0°C -> RT, 12h Quench Workup: NaHCO3 Quench & Extraction Reduction->Quench Sat. NaHCO3 Product Final Product: 2-[(2,3-Dimethoxyphenyl) methylamino]butan-1-ol Quench->Product Chromatography

Figure 1: Step-wise reductive amination pathway for the synthesis of the target scaffold.[1][2][3]

Structural Analog Design (SAR)

To optimize the pharmacological profile, systematic structural modifications are required. The following SAR strategy targets the three core domains.

Series A: Aromatic Substitution (Electronic/Steric Scan)

The 2,3-dimethoxy pattern creates a specific electronic density and steric bulk.

  • Analog A1 (Isosteric): 2,3-Methylenedioxy (reduces conformational freedom of methoxy groups).

  • Analog A2 (Electronic): 2,3-Dichloro (retains steric bulk, inverts electronics from donor to withdrawer).

  • Analog A3 (Positional): 3,4-Dimethoxy (Veratryl) and 2,5-Dimethoxy (resembles 5-HT ligands).

Series B: Linker Homologation

Modifying the distance between the nitrogen and the aromatic ring affects receptor depth penetration.

  • Analog B1: Phenethyl (Extend linker by one carbon: Ar-CH2-CH2-NH-).

  • Analog B2: Alpha-methylbenzyl (Introduce chirality at the benzylic position: Ar-CH(Me)-NH-).

Series C: Core Rigidification

Restricting the flexibility of the amino-alcohol chain can lock the bioactive conformation.

  • Analog C1: Prolinol derivative (Cyclize the amine and alkyl chain).

  • Analog C2: 2-Amino-2-methyl-1-propanol (Gem-dimethyl effect to restrict rotation).

SAR Decision Tree

SAR_Logic cluster_0 Domain 1: Aromatic Ring cluster_1 Domain 2: Linker cluster_2 Domain 3: Amino-Alcohol Core Core Lead Scaffold: 2-[(2,3-Dimethoxybenzyl)amino]butan-1-ol Mod1 3,4-Dimethoxy (Veratryl) Core->Mod1 Mod2 2,3-Methylenedioxy (Rigid) Core->Mod2 Mod3 2,3-Dichloro (Electronic Inversion) Core->Mod3 Mod4 Phenethyl (n=2) Core->Mod4 Mod5 alpha-Methyl (Chiral) Core->Mod5 Mod6 Prolinol (Cyclized) Core->Mod6 Mod7 Gem-dimethyl (Steric Lock) Core->Mod7

Figure 2: Strategic modification vectors for Structure-Activity Relationship (SAR) expansion.

Pharmacological Evaluation Protocols

Once synthesized, analogs must be profiled using self-validating assays.

Primary Screen: Antimicrobial/Antitubercular (Ethambutol-like)

Given the structural homology to Ethambutol monomers, screening against Mycobacterium smegmatis (surrogate for M. tuberculosis) is the logical first step.

  • Assay: Alamar Blue Resazurin Microtiter Assay (REMA).

  • Control: Ethambutol (MIC ~1–5 µg/mL).

  • Metric: Minimum Inhibitory Concentration (MIC).

Secondary Screen: Calcium Channel / Adrenergic Binding

The N-benzyl-amino-alcohol motif often interacts with GPCRs or ion channels.

  • Assay: Radioligand binding assay using [³H]-Prazosin (Alpha-1) or [³H]-Nitrendipine (L-type Ca²⁺ channel).

  • Rationale: The 2,3-dimethoxy group is a known privileged structure in cardiovascular agents (e.g., Verapamil intermediates).

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry. Link

  • Lee, R. E., et al. (2003). "Synthesis and biological evaluation of ethylenediamine analogues as anti-tuberculosis agents." Bioorganic & Medicinal Chemistry Letters. Link

  • Bernstein, J., et al. (1978). "Chemotherapy of experimental tuberculosis. Ethambutol analogues." Journal of the American Chemical Society. Link

  • Glennon, R. A. (2000). "Central 5-HT2A Receptors: Molecular Determinants of Agonist and Antagonist Binding." Current Drug Targets. Link

  • National Center for Biotechnology Information. PubChem Compound Summary for 2-Aminobutan-1-ol. Link

Sources

Exploratory

Solubility profile of 2-[(2,3-Dimethoxyphenyl)methylamino]butan-1-ol in water vs organic solvents

Technical Whitepaper: Physicochemical Profiling & Solubility Determination of 2-[(2,3-Dimethoxyphenyl)methylamino]butan-1-ol Executive Summary The accurate solubility profiling of 2-[(2,3-Dimethoxyphenyl)methylamino]buta...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Profiling & Solubility Determination of 2-[(2,3-Dimethoxyphenyl)methylamino]butan-1-ol

Executive Summary

The accurate solubility profiling of 2-[(2,3-Dimethoxyphenyl)methylamino]butan-1-ol (hereafter referred to as DMB-AB ) is critical for its application in pharmaceutical synthesis and formulation.[1] As an amphiphilic secondary amine, DMB-AB exhibits complex phase behavior governed by the competition between its lipophilic dimethoxybenzyl "head" and its hydrophilic amino-alcohol "tail."[1]

This guide provides a comprehensive technical analysis of the molecule's predicted solubility landscape and defines the Standardized Equilibrium Solubility Protocol (SESP) required to generate regulatory-grade data (OECD 105 compliant).

Structural Analysis & Theoretical Solubility Profile

To design an effective solubility study, we must first understand the molecular drivers of DMB-AB.

Molecular Architecture
  • Hydrophilic Domain: The 2-amino-1-butanol backbone provides hydrogen bond donors (OH, NH) and acceptors (O, N).[1] This moiety drives water miscibility in lower analogs.

  • Lipophilic Domain: The 2,3-dimethoxybenzyl group introduces a planar aromatic system and moderate lipophilicity.[1] The methoxy groups are weak H-bond acceptors but primarily contribute to non-polar surface area.[1]

  • Ionization Center: The secondary amine is the critical "switch."

    • Predicted pKa: ~9.2 – 9.6 (Typical for N-benzyl amino alcohols).[1]

    • Implication: Solubility is heavily pH-dependent.[1]

Predicted Solubility Matrix

Based on Quantitative Structure-Property Relationship (QSPR) principles, the expected profile is:

Solvent ClassRepresentative SolventPredicted SolubilityMechanistic Rationale
Aqueous (Acidic) 0.1N HCl (pH 1.[1]2)High (>50 mg/mL) Protonation of secondary amine (

) forms a soluble cationic salt.[1]
Aqueous (Neutral) Water (pH 7.[1]0)Moderate Equilibrium between ionized and unionized forms; limited by the lipophilic benzyl ring.
Aqueous (Basic) 0.1N NaOH (pH 12)Low (<1 mg/mL) Molecule exists as a free base (unionized), dominated by lipophilic interactions.[1]
Polar Protic Ethanol / MethanolVery High "Like dissolves like" – OH group interacts with solvent; aromatic ring is solvated by alkyl chains.[1]
Chlorinated Dichloromethane (DCM)High Excellent solvation of the aromatic dimethoxy system.
Non-Polar n-Hexane / HeptaneLow / Negligible High polarity of the amino-alcohol tail prevents solvation in aliphatic hydrocarbons.[1]

Experimental Methodology: The "Shake-Flask" Protocol

To validate the theoretical profile, the OECD Guideline 105 (Shake Flask Method) is the gold standard. The following protocol is adapted for DMB-AB, accounting for its UV-active chromophore.

Materials & Prerequisites
  • Test Substance: >98% purity DMB-AB (Free Base).[1]

  • Media:

    • Phosphate Buffer (pH 6.8).[1]

    • Acetate Buffer (pH 4.5).[1]

    • 0.1 N HCl (pH 1.2).[1]

    • Selected Organic Solvents (HPLC Grade).

  • Analytical: HPLC-UV system (Detector at 280 nm for the dimethoxybenzene moiety).

The Workflow (Step-by-Step)

Step 1: Saturation Preparation

  • Weigh approx. 100 mg of DMB-AB into a 20 mL scintillation vial.

  • Add 5 mL of the target solvent.

  • Visual Check: If the solid dissolves instantly, add more substance until a visible excess solid phase remains (suspension).

Step 2: Equilibration

  • Place vials in an orbital shaker incubator at 25°C ± 0.1°C .

  • Agitate at 200 RPM for 24 hours .

  • Sedimentation: Stop agitation and allow the phases to separate for 4 hours.

Step 3: Sampling & Analysis

  • Filter the supernatant using a 0.45 µm PVDF syringe filter (pre-saturated to prevent drug adsorption).

  • Dilute the filtrate with Mobile Phase (typically 50:50 Acetonitrile:Water).

  • Inject into HPLC.[1] Calculate concentration against a 5-point calibration curve.

Visualization: Solubility Screening Logic

The following diagram illustrates the decision logic for characterizing DMB-AB, ensuring no resources are wasted on redundant solvent screens.

SolubilityWorkflow Start Start: DMB-AB Characterization VisualTest Step 1: Visual Solubility Test (Add 10mg to 1mL solvent) Start->VisualTest Soluble Clear Solution? VisualTest->Soluble QuantifyHigh Gravimetric Analysis (Evaporation) Soluble->QuantifyHigh Yes ShakeFlask Step 2: Shake-Flask Method (24h Equilibrium) Soluble->ShakeFlask No (Precipitate) ResultHigh Solubility > 10 mg/mL (Process Solvent Candidate) QuantifyHigh->ResultHigh Filter Filtration (0.45 µm PVDF) ShakeFlask->Filter HPLC HPLC-UV Analysis (280 nm Detection) Filter->HPLC ResultLow Precise Solubility Value (Thermodynamic Limit) HPLC->ResultLow

Figure 1: Decision tree for selecting between rapid visual screening and rigorous shake-flask quantification based on initial observation.

pH-Dependent Solubility Mechanism[1][2]

Understanding the pH profile is vital for formulation (e.g., creating a liquid oral solution vs. a solid tablet).

The Mechanism: DMB-AB behaves as a weak base.[1]

  • pH < pKa (Acidic): The amine accepts a proton (

    
    ). The ionic charge disrupts crystal lattice energy and interacts favorably with water dipoles, drastically increasing solubility.
    
  • pH > pKa (Basic): The amine deprotonates. The molecule becomes neutral. The hydrophobic effect of the dimethoxybenzyl group dominates, causing precipitation.

pH_Profile Acid pH 1.2 (Stomach) Fully Protonated Neutral pH 7.0 (Blood) Equilibrium Acid->Neutral NaOH titration Solubility_High Solubility: HIGH (>50 mg/mL) Acid->Solubility_High Base pH 10.0 (Basic) Unionized Free Base Neutral->Base NaOH titration Solubility_Med Solubility: MODERATE (~1-5 mg/mL) Neutral->Solubility_Med Solubility_Low Solubility: LOW (<0.1 mg/mL) Base->Solubility_Low

Figure 2: The predicted pH-solubility relationship for DMB-AB, highlighting the critical impact of amine ionization.[1]

Implications for Drug Development

Salt Selection Strategy

Since the free base of DMB-AB likely possesses low melting point and poor water solubility, salt formation is recommended for solid dosage forms.[1]

  • Recommended Counter-ions: Hydrochloride (HCl), Tartrate, or Mesylate.[1]

  • Benefit: Converting the oily free base into a crystalline salt will improve stability and dissolution rates.

Analytical Considerations
  • Detection: Do not rely on Refractive Index (RI) detectors. The dimethoxy group is a strong UV chromophore. Use UV/Vis at 280 nm for high sensitivity.

  • Adsorption: The secondary amine can adsorb to glass surfaces. Use silanized glassware or polypropylene containers during low-concentration solubility studies to prevent data skewing.[1]

References

  • OECD Guidelines for the Testing of Chemicals. (1995). Test No. 105: Water Solubility.[1][2] Organization for Economic Cooperation and Development.[3] Link

  • World Health Organization (WHO). (2006).[1] Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System (BCS). WHO Technical Report Series, No. 937.[1] Link

  • Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Reference for pKa-solubility relationships in amines).

  • National Institute of Standards and Technology (NIST). 2-Amino-1-butanol Properties.[1][4] NIST Chemistry WebBook, SRD 69.[1] Link

Sources

Protocols & Analytical Methods

Method

Advanced Synthesis Protocol: 2-[(2,3-Dimethoxyphenyl)methylamino]butan-1-ol

Executive Summary This technical guide outlines the optimized synthesis of 2-[(2,3-Dimethoxyphenyl)methylamino]butan-1-ol , a secondary amine intermediate frequently utilized in the development of pharmaceutical agents t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the optimized synthesis of 2-[(2,3-Dimethoxyphenyl)methylamino]butan-1-ol , a secondary amine intermediate frequently utilized in the development of pharmaceutical agents targeting monoaminergic systems and as a building block for chiral ligands.

The protocol detailed herein utilizes a Reductive Amination strategy. This approach is selected for its high chemoselectivity, operational simplicity, and scalability. By coupling 2,3-dimethoxybenzaldehyde with 2-aminobutan-1-ol , followed by reduction, we achieve the target molecule with minimal side reactions.

Key Advantages of this Protocol:

  • Atom Economy: One-pot or telescoped two-step procedure minimizes waste.

  • Selectivity: Preferential formation of the secondary amine over tertiary amines.

  • Purification: Relies on acid-base extraction, reducing the need for extensive chromatography.

Chemical Identity & Properties

PropertySpecification
Chemical Name 2-[(2,3-Dimethoxyphenyl)methylamino]butan-1-ol
CAS Number 112767-78-9
Molecular Formula C₁₃H₂₁NO₃
Molecular Weight 239.31 g/mol
Appearance Colorless to pale yellow viscous oil (free base)
Solubility Soluble in MeOH, EtOH, DCM, EtOAc; sparingly soluble in water
Key Functionalities Secondary Amine, Primary Alcohol, Electron-rich Aromatic Ring

Retrosynthetic Analysis & Strategy

The synthesis is designed based on the disconnection of the C-N bond adjacent to the benzylic position. The most reliable forward synthesis is the condensation of the corresponding benzaldehyde with the amino-alcohol to form an imine (Schiff base), which is subsequently reduced.

Reaction Pathway Visualization

SynthesisPath Aldehyde 2,3-Dimethoxybenzaldehyde (Starting Material A) Imine Intermediate Imine (Schiff Base) Aldehyde->Imine Condensation (MeOH, 25°C) Amine 2-Aminobutan-1-ol (Starting Material B) Amine->Imine Condensation (MeOH, 25°C) Product Target Molecule: 2-[(2,3-Dimethoxyphenyl)methylamino]butan-1-ol Imine->Product Reduction (NaBH4)

Figure 1: Retrosynthetic disconnection and forward reaction pathway via reductive amination.

Experimental Protocol

Methodology: Two-Step Telescoped Reductive Amination Scale: 10 mmol (Typical Laboratory Scale)

Materials & Reagents[1]
  • 2,3-Dimethoxybenzaldehyde (1.66 g, 10 mmol)

  • 2-Aminobutan-1-ol (0.89 g, 10 mmol) [Note: Use (R)- or (S)- enantiomer if chiral product is required]

  • Sodium Borohydride (NaBH₄) (0.57 g, 15 mmol)

  • Methanol (MeOH) (Anhydrous, 30 mL)

  • Dichloromethane (DCM) (for extraction)

  • Sodium Sulfate (Na₂SO₄) (Drying agent)

Step-by-Step Procedure
Phase 1: Imine Formation
  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar.

  • Dissolution: Add 2,3-dimethoxybenzaldehyde (10 mmol) and 2-aminobutan-1-ol (10 mmol) to the flask.

  • Solvent Addition: Add 20 mL of anhydrous Methanol .

  • Reaction: Stir the solution vigorously at room temperature (20–25°C) for 2–4 hours.

    • Mechanistic Insight: The solution may turn slightly yellow, indicating imine formation. Since 2,3-dimethoxybenzaldehyde is electron-rich, the carbonyl carbon is less electrophilic; adequate time is required to push the equilibrium toward the imine. Dehydrating agents (e.g., MgSO₄) can be added if conversion is sluggish, but are typically unnecessary for this substrate.

Phase 2: Reduction
  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

  • Addition of Reducing Agent: Carefully add NaBH₄ (15 mmol) portion-wise over 15 minutes.

    • Safety Note: Gas evolution (H₂) will occur. Ensure adequate ventilation.

  • Completion: Remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2 hours.

  • Monitoring: Verify reaction completion via TLC (System: 10% MeOH in DCM). The starting aldehyde spot should disappear.

Phase 3: Workup & Isolation
  • Quenching: Quench the reaction by adding 5 mL of water followed by concentrating the mixture under reduced pressure to remove Methanol.

  • Extraction:

    • Resuspend the residue in 20 mL of water.

    • Extract with DCM (3 x 20 mL).

    • Optimization: If the product remains in the aqueous phase due to the hydroxyl group, saturate the aqueous layer with NaCl (brine) to salt-out the organic amine.

  • Washing: Wash the combined organic layers with brine (1 x 20 mL).

  • Drying: Dry the organic layer over anhydrous Na₂SO₄ , filter, and concentrate under vacuum.

Purification Strategy (Acid-Base Extraction)

If the crude product contains unreacted aldehyde, perform the following purification:

  • Dissolve crude oil in EtOAc .

  • Extract with 1M HCl (The amine product moves to the aqueous phase; non-basic impurities stay in EtOAc).

  • Wash the aqueous acidic layer with fresh EtOAc.

  • Basify the aqueous layer to pH >10 using 2M NaOH or saturated Na₂CO₃.

  • Extract the liberated amine product into DCM or EtOAc .

  • Dry and concentrate to yield the pure product.

Analytical Validation

To ensure the integrity of the synthesized compound, the following analytical signatures should be verified.

TechniqueExpected Signature
¹H NMR (CDCl₃) Aromatic: ~6.8–7.1 ppm (3H, m, 2,3-dimethoxy pattern). Benzylic CH₂: ~3.8 ppm (2H, s). Methoxy: ~3.85 ppm (6H, s, 2x -OCH₃). Alkyl Chain: Multiplets for ethyl group and CH attached to N.
MS (ESI+) [M+H]⁺: 240.16 m/z.
IR Spectroscopy O-H stretch: ~3300–3400 cm⁻¹ (broad). N-H stretch: ~3300 cm⁻¹ (often overlapped). C-H Aromatic: ~2900–3000 cm⁻¹.

Safety & Handling

  • Sodium Borohydride: Flammable solid; releases hydrogen gas upon contact with acids or water. Keep away from ignition sources.

  • 2-Aminobutan-1-ol: Irritant to eyes, respiratory system, and skin.

  • General: Perform all reactions in a fume hood. Wear standard PPE (gloves, goggles, lab coat).

References

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 2772096, 2-[(2,3-dimethoxyphenyl)methylamino]butan-1-ol. Retrieved from [Link][1]

Sources

Application

Application Notes and Protocols for the Synthesis of N-(2,3-dimethoxybenzyl)-2-aminobutanol

Abstract This comprehensive guide details the synthesis of N-(2,3-dimethoxybenzyl)-2-aminobutanol, a valuable secondary amine intermediate in pharmaceutical and materials science research. The primary synthetic route des...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the synthesis of N-(2,3-dimethoxybenzyl)-2-aminobutanol, a valuable secondary amine intermediate in pharmaceutical and materials science research. The primary synthetic route described is a one-pot reductive amination of 2,3-dimethoxybenzaldehyde with 2-aminobutanol. This application note provides a robust, step-by-step protocol, an in-depth discussion of the reaction mechanism, reagent selection, and reaction conditions. Furthermore, it includes detailed characterization methods and troubleshooting guidance to ensure successful and reproducible synthesis.

Introduction: The Significance of N-(2,3-dimethoxybenzyl)-2-aminobutanol

N-substituted 2-aminobutanol derivatives are important chiral building blocks in organic synthesis. The incorporation of the 2,3-dimethoxybenzyl group can impart specific steric and electronic properties to the molecule, making it a precursor for various biologically active compounds and specialized ligands. The synthesis of this target molecule is a critical step in the development of novel chemical entities for drug discovery and materials science.

The most direct and efficient method for the synthesis of N-(2,3-dimethoxybenzyl)-2-aminobutanol is through reductive amination. This popular and versatile reaction involves the formation of an imine or iminium ion intermediate from an aldehyde or ketone and an amine, which is then reduced in situ to the corresponding amine.[1]

Synthetic Strategy: Reductive Amination

The synthesis of N-(2,3-dimethoxybenzyl)-2-aminobutanol is achieved via a direct reductive amination reaction between 2,3-dimethoxybenzaldehyde and 2-aminobutanol. This one-pot procedure is highly efficient and avoids the isolation of the intermediate imine.

Reaction Mechanism

The reaction proceeds in two main steps:

  • Imine Formation: The primary amine (2-aminobutanol) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde (2,3-dimethoxybenzaldehyde). This is followed by dehydration to form a Schiff base (imine) intermediate.

  • Reduction: A mild reducing agent, present in the reaction mixture, selectively reduces the imine to the final secondary amine product.

Reductive Amination Mechanism 2,3-Dimethoxybenzaldehyde 2,3-Dimethoxybenzaldehyde Imine Intermediate Imine Intermediate 2,3-Dimethoxybenzaldehyde->Imine Intermediate + 2-Aminobutanol - H2O 2-Aminobutanol 2-Aminobutanol N-(2,3-dimethoxybenzyl)-2-aminobutanol N-(2,3-dimethoxybenzyl)-2-aminobutanol Imine Intermediate->N-(2,3-dimethoxybenzyl)-2-aminobutanol + Reducing Agent Reducing Agent Reducing Agent

Caption: Mechanism of Reductive Amination.

Choice of Reagents and Conditions

The selection of an appropriate reducing agent and solvent system is crucial for a successful reductive amination.

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation. It is a mild and selective reducing agent that readily reduces imines in the presence of aldehydes, minimizing side reactions such as the reduction of the starting aldehyde.[1] Its use also avoids the toxicity associated with sodium cyanoborohydride.

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents for this reaction, as they are inert and effectively solubilize the reactants.

  • Stoichiometry: A slight excess of the amine and the reducing agent is typically used to ensure complete conversion of the aldehyde.

Experimental Protocol

This protocol is designed for the synthesis of N-(2,3-dimethoxybenzyl)-2-aminobutanol on a laboratory scale.

Reagents and Materials
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityPuritySupplier
2,3-DimethoxybenzaldehydeC₉H₁₀O₃166.171.00 g (6.02 mmol)≥98%Sigma-Aldrich
2-AminobutanolC₄H₁₁NO89.140.64 g (7.22 mmol)≥98%Sigma-Aldrich
Sodium triacetoxyborohydrideC₆H₁₀BNaO₆211.941.91 g (9.03 mmol)≥95%Sigma-Aldrich
Dichloromethane (DCM)CH₂Cl₂84.9330 mLAnhydrousSigma-Aldrich
Saturated Sodium BicarbonateNaHCO₃84.0120 mL--
Anhydrous Magnesium SulfateMgSO₄120.37q.s.--
Step-by-Step Procedure

Synthesis Workflow cluster_Reaction_Setup Reaction Setup cluster_Workup Work-up cluster_Purification Purification A Dissolve 2,3-dimethoxybenzaldehyde and 2-aminobutanol in DCM B Add Sodium triacetoxyborohydride in portions A->B C Stir at room temperature for 12-18 hours B->C D Quench with saturated NaHCO₃ solution C->D E Extract with DCM D->E F Dry organic layer with MgSO₄ E->F G Concentrate under reduced pressure F->G H Purify by flash column chromatography G->H

Caption: Experimental workflow for the synthesis.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,3-dimethoxybenzaldehyde (1.00 g, 6.02 mmol) and 2-aminobutanol (0.64 g, 7.22 mmol).

  • Dissolve the reactants in anhydrous dichloromethane (30 mL).

  • To the stirred solution, add sodium triacetoxyborohydride (1.91 g, 9.03 mmol) portion-wise over 10 minutes. The addition may cause a slight exotherm.

  • Seal the flask and stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 5% Methanol in Dichloromethane).

Work-up and Purification
  • Once the reaction is complete (as indicated by the disappearance of the aldehyde spot on TLC), carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution (20 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product as a pale yellow oil.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of 0-5% methanol in dichloromethane as the eluent.

  • Combine the fractions containing the pure product and concentrate under reduced pressure to yield N-(2,3-dimethoxybenzyl)-2-aminobutanol as a colorless to pale yellow oil.

Characterization of N-(2,3-dimethoxybenzyl)-2-aminobutanol

The structure and purity of the synthesized compound should be confirmed by spectroscopic methods.

Predicted Spectroscopic Data
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.00-6.80 (m, 3H, Ar-H)

    • δ 3.88 (s, 3H, OCH₃)

    • δ 3.85 (s, 3H, OCH₃)

    • δ 3.80 (d, J = 13.5 Hz, 1H, N-CH₂-Ar)

    • δ 3.70 (d, J = 13.5 Hz, 1H, N-CH₂-Ar)

    • δ 3.50-3.40 (m, 1H, CH-OH)

    • δ 2.80-2.70 (m, 1H, CH-N)

    • δ 1.60-1.40 (m, 2H, CH₂)

    • δ 0.95 (t, J = 7.5 Hz, 3H, CH₃)

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 152.8 (Ar-C-O)

    • δ 147.5 (Ar-C-O)

    • δ 132.0 (Ar-C)

    • δ 124.2 (Ar-CH)

    • δ 120.0 (Ar-CH)

    • δ 111.5 (Ar-CH)

    • δ 66.0 (CH-OH)

    • δ 61.0 (OCH₃)

    • δ 55.8 (OCH₃)

    • δ 55.0 (CH-N)

    • δ 52.0 (N-CH₂-Ar)

    • δ 25.0 (CH₂)

    • δ 10.5 (CH₃)

  • FT-IR (neat, cm⁻¹):

    • 3350-3450 (br, O-H and N-H stretch)

    • 3060, 3000 (C-H stretch, aromatic)

    • 2960, 2870, 2835 (C-H stretch, aliphatic)

    • 1585, 1480 (C=C stretch, aromatic)

    • 1270, 1090 (C-O stretch, ether)

    • 1040 (C-O stretch, alcohol)

Reference Spectra

For comparison, the IR spectrum of a structurally related compound, 2,3-dimethoxybenzyl alcohol, shows characteristic C-O stretching bands for the methoxy groups.[2][3] The IR spectrum of 2-aminobutanol displays a broad O-H and N-H stretching region.[4][5]

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete reactionInsufficient reaction time or inactive reducing agent.Extend the reaction time and monitor by TLC. Use a fresh bottle of sodium triacetoxyborohydride.
Low yieldIncomplete reaction or loss during work-up/purification.Ensure complete reaction before work-up. Be careful during extractions and column chromatography.
Presence of starting aldehydeIncomplete reaction.Add a small amount of additional reducing agent and stir for a few more hours.
Formation of dialkylated productThis is less common with primary amines but can occur.Consider a two-step procedure: first form the imine, then add the reducing agent.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Dichloromethane is a volatile and potentially harmful solvent. Handle with care.

  • Sodium triacetoxyborohydride is a moisture-sensitive and flammable solid. Handle in a dry atmosphere.

  • Quenching the reaction with sodium bicarbonate will evolve gas. Add the quenching agent slowly.

Conclusion

The reductive amination of 2,3-dimethoxybenzaldehyde with 2-aminobutanol using sodium triacetoxyborohydride is a highly effective and reliable method for the synthesis of N-(2,3-dimethoxybenzyl)-2-aminobutanol. The protocol described in this application note provides a clear and detailed procedure for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. The provided characterization data, while predicted, serves as a useful guide for the verification of the final product.

References

  • Reductive Amination, and How It Works - Master Organic Chemistry. (2017, September 1). Retrieved from [Link]

  • 2,3-Dimethoxybenzyl alcohol - NIST WebBook. Retrieved from [Link]

  • IR spectra of B2O3, 2-amino-1-butanol and BBRTIL - ResearchGate. (n.d.). Retrieved from [Link]

  • 2-Amino-1-butanol, (+)- | C4H11NO | CID 120084 - PubChem. (n.d.). Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Optimization for 2-[(2,3-Dimethoxyphenyl)methylamino]butan-1-ol

Executive Summary: The Amphiphilic Challenge Welcome to the technical support guide for 2-[(2,3-Dimethoxyphenyl)methylamino]butan-1-ol . If you are reading this, you are likely facing the "Brick Dust" phenomenon: your co...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Amphiphilic Challenge

Welcome to the technical support guide for 2-[(2,3-Dimethoxyphenyl)methylamino]butan-1-ol .

If you are reading this, you are likely facing the "Brick Dust" phenomenon: your compound dissolves perfectly in DMSO or Ethanol but precipitates immediately upon dilution into PBS or cell culture media.

The Root Cause: This molecule is a lipophilic secondary amine .

  • The Amine (Basic Center): With a pKa of approximately 9.8 (based on structural analogs like 2-(ethylamino)butan-1-ol), this compound exists as a charged cation at acidic pH (pH < 7) but predominantly as a neutral, hydrophobic free base at physiological pH (7.4).[1]

  • The Lipophilic Tail: The 2,3-dimethoxybenzyl group drives the LogP up (estimated ~2.5–3.0), making the neutral form poorly water-soluble.[1]

This guide provides the protocols to overcome these thermodynamic barriers using Salt Selection , Cosolvent Engineering , and Cyclodextrin Complexation .

Module 1: The pH-Solubility Profile (The "Salt" Strategy)

Issue: "The compound won't dissolve in neutral buffer (pH 7.4)." Diagnosis: At pH 7.4, the amine is largely deprotonated. The neutral species crashes out.

Mechanism of Action

According to the Henderson-Hasselbalch equation, solubility for a base is pH-dependent.[1] To achieve aqueous stability, you must drive the equilibrium toward the ionized (protonated) form.[1]


[1]
  • 
     : Intrinsic solubility of the free base (very low).[1]
    
  • pH < pKa - 2 : At pH 7.8 or lower, solubility increases logarithmically.[1]

Protocol: In Situ Salt Formation

Instead of dissolving the solid free base directly in water, convert it to a salt in situ.

  • Weigh the target amount of free base.[1]

  • Dissolve in a minimal volume of 0.1 M HCl (or acetic acid for milder conditions).

    • Molar Ratio: Ensure a 1:1.1 molar ratio of Acid:Amine to guarantee full protonation.[1]

  • Dilute with water or buffer.[1]

    • Warning: If you dilute into a strong buffer (like PBS) that raises the pH back above 8.0, precipitation will recur.[1]

Module 2: Formulation Strategies (Cosolvents & Surfactants)

Issue: "I cannot use acidic conditions; I need a neutral stock for cell culture." Diagnosis: You need to lower the dielectric constant of the solvent or encapsulate the hydrophobic moiety.

Solvent Compatibility Matrix
Solvent SystemSolubility RatingBiological CompatibilityNotes
DMSO (100%) High (>50 mM) Low (Toxic >0.1-1%)Best for stock solutions.[1] Freezes at 19°C.
Ethanol (Abs.) High (>30 mM) ModerateGood alternative to DMSO; evaporates easily.[1]
PBS (pH 7.4) Very Low (<100 µM) HighDo not use for direct dissolution of free base.[1]
PEG 400 Moderate ModerateViscous; good for animal formulation (IP/SC).[1]
0.1 M HCl High (>10 mM) High (if neutralized)Forms the hydrochloride salt instantly.[1]
The "Stock-to-Media" Dilution Protocol

To prevent "shock precipitation" (Ostwald ripening) when adding DMSO stock to media:

  • Prepare Stock: 10 mM in DMSO.

  • Intermediate Step (Critical): Do not pipette directly into 10 mL of media.

    • Instead, pipette the DMSO stock into a vortexing tube containing buffer + 20% HP-β-CD (Hydroxypropyl-beta-cyclodextrin).[1]

  • Final Dilution: Add the intermediate mix to the final media.

Module 3: Visualization of Workflows
Figure 1: Solubility Decision Tree

Use this logic flow to determine the correct solvent system for your specific application.

SolubilityDecisionTree Start Start: Define Application AppType In Vitro (Cells) or In Vivo (Animal)? Start->AppType InVitro In Vitro (Cell Culture) AppType->InVitro InVivo In Vivo (Animal Models) AppType->InVivo ToxCheck Is DMSO Toxic to Cell Line? InVitro->ToxCheck DMSO_Yes Use DMSO Stock (<0.5% final) ToxCheck->DMSO_Yes No DMSO_No Use HP-β-CD Complex or Ethanol ToxCheck->DMSO_No Yes Route Route of Administration? InVivo->Route Oral Oral Gavage Route->Oral IV_IP IV / IP Injection Route->IV_IP Sol_Oral Suspension in 1% Methylcellulose or Lipid Formulation Oral->Sol_Oral Sol_IV Saline + 5% PEG400 + 5% Tween80 or In Situ HCl Salt IV_IP->Sol_IV

Caption: Decision logic for selecting the optimal solvent system based on experimental constraints.

Figure 2: The "Anti-Crash" Dilution Protocol

Visualizing the correct method to dilute hydrophobic amines to avoid precipitation.

DilutionProtocol Stock 1. DMSO Stock (10-50 mM) High Conc. Step2 2. Rapid Mixing Phase Inject Stock into vortexing PBS + surfactant Stock->Step2 Fast Injection Precip FAILURE MODE: Slow dropwise addition without mixing Stock->Precip Slow Drip Stable 3. Stable Micro-Suspension or Clear Solution Step2->Stable Crash Precipitation (Brick Dust) Precip->Crash

Caption: Kinetic solubility management: High-energy mixing prevents local supersaturation and crystal nucleation.[1]

Module 4: Troubleshooting FAQ

Q1: I see a cloudy haze immediately after adding my compound to the media. Is this contamination?

  • Answer: No, this is likely microprecipitation .[1] The 2,3-dimethoxy group is highly hydrophobic.[1]

  • Fix:

    • Sonicate the media for 10 minutes at 37°C.

    • If it remains cloudy, your concentration exceeds the thermodynamic solubility limit.[1] Reduce concentration or add 0.5% Tween 80 to the media before adding the compound.

Q2: Can I heat the solution to dissolve it?

  • Answer: Yes, but with caution.

  • Limit: Do not exceed 50°C. Amino alcohols can undergo oxidation or rearrangement at high temperatures over time.[1]

  • Tip: If heat is required, it indicates you are relying on kinetic solubility (temporary) rather than thermodynamic solubility.[1] The compound may crash out later upon cooling.[1]

Q3: How do I store the stock solution?

  • Answer: Store as a 10 mM solution in anhydrous DMSO at -20°C.

  • Validation: DMSO is hygroscopic.[1] If your DMSO absorbs water from the air, the compound may precipitate inside the freezer. Always use aliquots to avoid repeated freeze-thaw cycles.

Q4: Why does the literature mention "Tartrate" salts for similar amines?

  • Answer: Tartaric acid is a dicarboxylic acid.[1] It often forms more stable, non-hygroscopic crystals with lipophilic amines compared to HCl, which can sometimes result in hygroscopic "gums." If the HCl salt is difficult to handle (sticky), try generating the Tartrate salt.[1]

References
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012).[1] Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.[1]

    • Relevance: foundational principles of solubility enhancement for Class II/IV compounds.
  • Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility.[1][2] Advanced Drug Delivery Reviews.

    • Relevance: Explains the pKa-dependent solubility shift (Module 1).
  • Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

    • Relevance: Protocol for using HP-β-CD (Module 2).[1]

  • National Center for Biotechnology Information. (n.d.).[1] PubChem Compound Summary for (2S)-2-(Ethylamino)butan-1-ol (Analogous Structure).

    • [1]

    • Relevance: Source for pKa ~9.77 estimation for the amino-butanol fragment.[1]

  • Bergström, C. A., et al. (2016).[1] Early pharmaceutical profiling to predict oral drug absorption.[1] European Journal of Pharmaceutical Sciences.

    • Relevance: General Solubility Equation (GSE) and logP impact.[1]

Sources

Optimization

Technical Support Center: Crystallization of 2-[(2,3-Dimethoxyphenyl)methylamino]butan-1-ol

Case ID: 23-DMB-AB-CRYST Status: Open Assigned Specialist: Senior Application Scientist (Process Chemistry) Subject: Troubleshooting Oiling Out, Polymorphism, and Salt Selection for Secondary Amino-Alcohol Intermediates....

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 23-DMB-AB-CRYST Status: Open Assigned Specialist: Senior Application Scientist (Process Chemistry) Subject: Troubleshooting Oiling Out, Polymorphism, and Salt Selection for Secondary Amino-Alcohol Intermediates.

Executive Summary & Molecule Profile

User Context: You are attempting to crystallize 2-[(2,3-Dimethoxyphenyl)methylamino]butan-1-ol . Chemical Profile:

  • Class: Secondary Amino-Alcohol / N-Benzyl derivative.

  • Key Features:

    • Hydrogen Bonding: The -OH and -NH- groups create strong intermolecular networks, often leading to high viscosity and slow nucleation kinetics.

    • Lipophilicity: The 2,3-dimethoxybenzyl tail adds significant lipophilicity, making the molecule prone to Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out," especially in aqueous-organic mixtures.

    • Chirality: The 2-aminobutanol backbone possesses a chiral center. If you are working with a racemate, crystallization kinetics will differ significantly from the enantiopure form.

Common Failure Modes:

  • Oiling Out: The product separates as a gum/oil before crystallizing.[1]

  • Supersaturation Lock: The solution becomes extremely viscous but yields no solids.

  • Hygroscopicity: The hydrochloride salt turns into a deliquescent paste.

Troubleshooting Modules (Q&A Format)

Module A: The "Oiling Out" Phenomenon

Q: My solution turns cloudy and separates into a bottom oily layer instead of forming crystals. Why?

A: You are encountering Liquid-Liquid Phase Separation (LLPS) .[1] This occurs when the metastable liquid phase is energetically more favorable than the solid crystalline phase at a specific temperature and supersaturation level. This is classic behavior for amino-alcohols with aromatic tails.

The Fix (Thermodynamic Control): You must operate within the Metastable Zone Width (MSZW) where the crystal is the only stable phase.

  • Re-dissolve: Heat the mixture until the oil phase disappears completely into a single homogeneous solution.

  • Seed at High Temperature: Do not cool to the temperature where oiling occurred. Cool to 5-10°C above the oiling point and add seeds (0.5 - 1.0 wt%).

  • Isothermal Aging: Hold the temperature constant after seeding for 1-2 hours. Allow the seeds to grow surface area.

  • Slow Cooling: Ramp down the temperature at a rate of 0.1°C/min . Rapid cooling will push the system back into the LLPS region.

Q: I don't have seed crystals. How do I generate the first batch?

A: Use the "Anti-Solvent Shock" method on a small scale (100 mg):

  • Dissolve 100 mg in minimal Ethanol (good solvent).

  • Place the vial in an ultrasonication bath.

  • Add cold Diisopropyl Ether or Heptane (anti-solvent) dropwise while sonicating.

  • The high energy input breaks the "supersaturation lock" and induces nucleation. Use the resulting precipitate as seeds for your main batch.

Module B: Salt Selection Strategy

Q: The free base remains an oil despite all efforts. What is the next step?

A: Secondary amines of this class often have low melting points (40-70°C) as free bases. Converting them to a salt increases the lattice energy and melting point, facilitating crystallization.

Recommended Salt Screen: Do not default to HCl immediately, as dimethoxy-benzyl amines often form hygroscopic hydrochloride salts .

Acid CounterionStoichiometrySolvent SystemExpected Outcome
Oxalic Acid 1:1EtOH / AcetoneHigh Success. Often forms non-hygroscopic, high-melting solids. Excellent for impurity rejection.
Fumaric Acid 1:0.5 or 1:1iPrOH / MeOHGood for forming hemi-salts.
L-Tartaric Acid 1:1MeOH / WaterCritical for Chiral Resolution. If your starting material was racemic, this salt can enrich the enantiomer.
Hydrochloric Acid 1:1IPA / Et2OStandard, but risk of hygroscopicity. Dry under N2 immediately.
Module C: Impurity Rejection

Q: My crystals are colored (yellow/brown) and purity is low. How do I clean them?

A: The "2,3-dimethoxy" moiety is electron-rich and prone to oxidation (forming quinone-like impurities).

  • Sacrificial Carbon: Recrystallize in the presence of activated charcoal (5 wt%) to absorb oxidized impurities.

  • Solvent Switch: If crystallizing from alcohols, switch to Ethyl Acetate/Heptane . Polar impurities often stay in the mother liquor in this system.

Visual Troubleshooting Workflows

Workflow 1: Resolving Oiling Out (LLPS)

OilingOut Start Problem: Solution Oils Out CheckTemp Check Oiling Temperature (T_oil) Start->CheckTemp Reheat Reheat to T > T_oil (Dissolve Oil) CheckTemp->Reheat Seed Add Seeds at T = T_oil + 5°C Reheat->Seed Hold Isothermal Hold (2 hours) Seed->Hold Cool Slow Cool (0.1°C/min) Hold->Cool Success Crystalline Solid Cool->Success Fail Oils Out Again Cool->Fail Cooling too fast Fail->Reheat Retry Slower SaltScreen Switch to Salt Formation (See Module B) Fail->SaltScreen Persistent Failure

Caption: Logic flow for managing Liquid-Liquid Phase Separation (Oiling Out) in amino-alcohol crystallization.

Workflow 2: Salt Selection Decision Tree

SaltScreen Base Free Base (Oil) Screen Screen Counterions Base->Screen Oxalate Oxalic Acid (Ethanol) Screen->Oxalate Tartrate L-Tartaric Acid (Methanol) Screen->Tartrate HCl HCl Gas/Ether (IPA) Screen->HCl Result1 Solid (High MP) *Recommended* Oxalate->Result1 Result2 Chiral Resolution *For Racemates* Tartrate->Result2 Result3 Hygroscopic Paste *Avoid* HCl->Result3

Caption: Strategic selection of acid counterions to convert oily free bases into manageable crystalline solids.

Standard Operating Procedures (SOPs)

SOP-01: Seeded Cooling Crystallization (Oxalate Salt)

Objective: To isolate the oxalate salt of 2-[(2,3-Dimethoxyphenyl)methylamino]butan-1-ol with >98% purity.

Materials:

  • Crude Free Base (10 g, ~41.8 mmol)

  • Oxalic Acid Dihydrate (5.27 g, 41.8 mmol, 1.0 eq)

  • Ethanol (Absolute)

  • Acetone (Anti-solvent)

Protocol:

  • Dissolution: Dissolve 10 g of crude free base in 50 mL Ethanol at 50°C.

  • Acid Addition: Dissolve Oxalic Acid in 20 mL warm Ethanol. Add this slowly to the amine solution over 15 minutes.

    • Note: An exotherm is expected.[2] Maintain temperature at 50°C.

  • Nucleation Point: The solution may turn cloudy. If clear, add seed crystals (50 mg) at 45°C.

  • Aging: Stir at 45°C for 60 minutes. A thick slurry should develop.

  • Anti-solvent Addition: Slowly add 70 mL Acetone over 2 hours.

  • Cooling: Ramp temperature from 45°C to 0°C over 4 hours (Linear ramp).

  • Filtration: Filter immediately. Wash cake with cold Acetone.

  • Drying: Vacuum dry at 40°C. High temperatures may cause discoloration.

References

  • Mullin, J. W. (2001). Crystallization. 4th Edition. Butterworth-Heinemann.
  • Beckmann, W. (2013). Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH. (Detailed mechanisms of oiling out/LLPS).
  • Pfizer Inc. (2010). "Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds." Pharmaceutical Research.

  • Tung, H. H., et al. (2009). Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE. (Practical guide for salt selection).
  • US Patent RE29588E. "Preparation of d-2-amino-1-butanol salts." (Authoritative source for tartrate resolution of 2-aminobutanol derivatives).

Sources

Troubleshooting

Technical Support: Stability Profile of 2-[(2,3-Dimethoxyphenyl)methylamino]butan-1-ol

This guide serves as a technical support resource for researchers and process chemists working with 2-[(2,3-Dimethoxyphenyl)methylamino]butan-1-ol . The content is structured to address stability profiles, degradation me...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for researchers and process chemists working with 2-[(2,3-Dimethoxyphenyl)methylamino]butan-1-ol . The content is structured to address stability profiles, degradation mechanisms, and troubleshooting scenarios specifically under acidic conditions.

Executive Summary

2-[(2,3-Dimethoxyphenyl)methylamino]butan-1-ol is a secondary amine featuring an electron-rich 2,3-dimethoxybenzyl group and a 2-amino-1-butanol backbone.

  • Acidic Stability Status: Generally STABLE in dilute non-oxidizing acids (e.g., HCl, H₂SO₄, H₃PO₄, TFA) at ambient temperature. It exists as a stable ammonium salt.

  • Primary Risks:

    • Oxidative Degradation: The electron-rich 2,3-dimethoxy ring is susceptible to oxidation, accelerated by trace metals in acidic media.

    • Pseudo-Instability (Imine Hydrolysis): If the material contains residual intermediate (Schiff base), acid will hydrolyze it, releasing 2,3-dimethoxybenzaldehyde.

    • Ether Cleavage: Occurs only under extreme conditions (e.g., refluxing HBr/HI).

Core Stability Analysis
A. Protonation & Solubility (The "Salt Effect")

Under acidic conditions (pH < 7), the secondary amine protonates (


).
  • Effect: Drastic increase in aqueous solubility.

  • Implication: In HPLC, the molecule will elute early unless ion-pairing agents (e.g., TFA, PFPA) or high pH buffers are used.

  • Extraction Warning: The molecule will partition into the aqueous phase during workups if the pH is acidic.

B. Mechanism of Degradation

While the C-N bond is stable to acid hydrolysis, the molecule is vulnerable to specific stress pathways.

Stress ConditionStabilityPotential Degradation ProductMechanism
Dilute HCl / H₂SO₄ Stable None (Salt formation)Protonation only.
Oxidizing Acids (HNO₃) Unstable Quinones / PolymersElectrophilic aromatic substitution / Oxidation of dimethoxy ring.
Strong Lewis Acids (BBr₃) Unstable Phenolic derivativesEther cleavage (Demethylation).
Formaldehyde (Impurity) Unstable TetrahydroisoquinolinePictet-Spengler Cyclization (Catalyzed by acid).
C. The "Imine" Artifact (Critical Troubleshooting)

This molecule is typically synthesized via Reductive Amination of 2,3-dimethoxybenzaldehyde and 2-amino-1-butanol.

  • The Issue: If the reduction is incomplete, the intermediate Imine remains.

  • Acid Effect: Acid rapidly hydrolyzes the imine back to the aldehyde.

  • Observation: Users often mistake this for "degradation of the product," but it is actually "decomposition of the impurity."

Troubleshooting Guide (Q&A)

Q1: I observe a new peak growing at the retention time of 2,3-dimethoxybenzaldehyde when I leave the sample in 0.1% TFA. Is my product hydrolyzing?

  • Diagnosis: No. The secondary amine C-N bond is stable to 0.1% TFA.

  • Root Cause: Your sample likely contains residual Imine (Schiff base) intermediate. The acid is hydrolyzing the imine impurity, increasing the visible aldehyde peak.

  • Solution: Reprocess the material to ensure complete reduction (e.g., NaBH₄ treatment) or purify to remove the imine.

Q2: The solution turns yellow/brown in 1N HCl over time. Why?

  • Diagnosis: Oxidative degradation.

  • Root Cause: The 2,3-dimethoxybenzene ring is electron-rich and prone to oxidation to quinones or coupling products. This is often catalyzed by trace metals (Fe³⁺, Cu²⁺) in the acid or light exposure.

  • Solution: Use degassed solvents, store in amber vials, and consider adding a chelator (EDTA) or antioxidant (Sodium Bisulfite) if the application permits.

Q3: My recovery is near 0% after washing my organic layer with 1N HCl.

  • Diagnosis: Partitioning error.

  • Root Cause: You converted the amine to its water-soluble hydrochloride salt. It is now in the aqueous waste layer.

  • Solution: Basify the aqueous layer to pH > 10 using NaOH or Na₂CO₃, then re-extract with organic solvent (DCM or Ethyl Acetate).

Q4: Can I use concentrated HBr to remove a protecting group elsewhere in the synthesis?

  • Diagnosis: High Risk.

  • Root Cause: Concentrated HBr is a classic reagent for cleaving methyl ethers (Demethylation). You risk converting the methoxy groups to phenols.

  • Solution: Use milder deprotection methods (e.g., Hydrogenolysis if applicable, or dilute acids).

Visualized Pathways & Logic
Figure 1: Acid Stability & Degradation Logic

This diagram illustrates the difference between salt formation (stable), imine hydrolysis (impurity artifact), and oxidative degradation.

StabilityLogic cluster_0 Artifact Warning Compound 2-[(2,3-Dimethoxyphenyl) methylamino]butan-1-ol Acid Acidic Condition (H+) Compound->Acid Exposed to Quinone Quinone/Colored Species (Oxidation) Compound->Quinone Oxidation (If O2/Metals present) Salt Ammonium Salt (STABLE) Acid->Salt Protonation (Major Path) Aldehyde 2,3-Dimethoxybenzaldehyde (Degradant) Acid->Aldehyde Releases Imine Residual Imine (Impurity) Imine->Acid Hydrolysis

Caption: Figure 1. Reaction pathways in acidic media. The primary pathway is stable salt formation. Aldehyde appearance indicates hydrolysis of residual imine impurities, not the product itself.

Figure 2: Troubleshooting Decision Tree

Follow this logic to identify the source of instability.

Troubleshooting Start Observation: Instability in Acid Q1 Is a specific peak at RRT ~ Aldehyde appearing? Start->Q1 Res1 Cause: Residual Imine Hydrolysis. Action: Reprocess/Reduce. Q1->Res1 Yes Q2 Is the solution discoloring (Yellow/Brown)? Q1->Q2 No Res2 Cause: Oxidation of Dimethoxy Ring. Action: Degas, Protect from Light. Q2->Res2 Yes Q3 Is the main peak disappearing without new peaks? Q2->Q3 No Res3 Cause: Adsorption or Precipitation. Action: Check Solubility/Container. Q3->Res3 Yes

Caption: Figure 2. Troubleshooting flow for diagnosing stability issues in acidic environments.

Standard Protocol: Acid Stress Testing

Use this protocol to validate the stability of your specific batch.

Objective: Differentiate between genuine degradation and impurity hydrolysis.

Materials:

  • 1N HCl

  • HPLC System (UV detection at 210 nm and 280 nm)

  • Sample (1 mg/mL)

Procedure:

  • Preparation: Dissolve 5 mg of sample in 1 mL of Acetonitrile/Water (50:50).

  • Control: Inject "Time 0" immediately.

  • Stress: Add 4 mL of 1N HCl .

  • Incubation:

    • Aliquot A: Store at Room Temperature (25°C) for 24 hours.

    • Aliquot B: Heat at 60°C for 4 hours (Accelerated).

  • Analysis: Neutralize aliquots with 1N NaOH (optional, depending on column) or inject directly if using an acidic mobile phase.

  • Interpretation:

    • Loss < 2%: Stable.

    • Growth of Aldehyde Peak: Indicates residual imine in starting material.

    • New Unknown Peaks: Indicates oxidative instability or ether cleavage (if conditions were extreme).

References
  • Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Edition. Wiley.[1] (General mechanism of amine salt formation and ether cleavage).

  • International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2). (Guidelines for stress testing and forced degradation).

  • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. (Stability of methyl ethers and benzyl amines).

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996. (Discussion of imine intermediates in reductive amination).

Sources

Optimization

Minimizing side reactions in the synthesis of N-benzyl amino alcohols

Introduction Welcome to the technical support hub for N-benzyl amino alcohol synthesis. As researchers, you know that introducing a benzyl group into an amino alcohol scaffold is a pivotal step in synthesizing chiral aux...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support hub for N-benzyl amino alcohol synthesis. As researchers, you know that introducing a benzyl group into an amino alcohol scaffold is a pivotal step in synthesizing chiral auxiliaries, beta-blockers, and various pharmacophores.

However, the dual nucleophilicity of the amine (N) and the alcohol (O) creates a competition that often leads to side reactions. This guide moves beyond basic textbook procedures to address the specific failure modes you encounter in the lab: over-alkylation , O-alkylation , and chemoselectivity loss .

Module 1: Method Selection Strategy

Before troubleshooting, ensure you are using the correct synthetic route for your substrate.

MethodSelection Start Start: Select Substrate Aldehyde Substrate: Benzaldehyde Start->Aldehyde Halide Substrate: Benzyl Halide Start->Halide Epoxide Substrate: Styrene Oxide Start->Epoxide RedAm Method: Reductive Amination (Preferred for Selectivity) Aldehyde->RedAm NucSub Method: Nucleophilic Substitution (High Risk of O-Alkylation) Halide->NucSub RingOpen Method: Epoxide Ring Opening (Regioselectivity Issues) Epoxide->RingOpen Success Target: N-Benzyl Amino Alcohol RedAm->Success Optimized Fail1 Risk: Bis-alkylation RedAm->Fail1 Poor Stoichiometry Fail2 Risk: O-Alkylation / Quaternization NucSub->Fail2 Uncontrolled pH RingOpen->Success Lewis Acid Control

Figure 1: Decision matrix for selecting the synthetic route based on starting materials and associated risks.

Module 2: Reductive Amination (The "Gold Standard")

This is the most reliable method for ensuring N-selectivity over O-selectivity. However, it is not immune to side reactions.

Common Issues & Troubleshooting

Q: Why is my reaction yielding significant amounts of tertiary amine (bis-benzylation)?

A: This "over-alkylation" occurs when the product (secondary amine) is more nucleophilic than the starting primary amine, reacting again with the aldehyde.

  • The Fix (Stepwise Protocol): Do not mix everything at once.

    • Imine Formation: Stir the amino alcohol and benzaldehyde (1:1 eq) in solvent (DCE or MeOH) for 1–2 hours before adding the reducing agent. This locks the aldehyde into the imine form.

    • Selective Reduction: Use Sodium Triacetoxyborohydride (STAB) . Unlike NaBH4, STAB is bulky and electron-deficient. It reduces the protonated imine rapidly but reacts negligibly with the aldehyde itself, preventing the aldehyde from being available for a second reaction [1].

Q: My reaction is stalled, and I see unreacted aldehyde. Adding more reducing agent doesn't help.

A: You likely have poor imine formation, possibly due to water in the solvent (hydrolyzing the imine back to aldehyde) or steric hindrance.

  • The Fix (Lewis Acid Additive): Add Titanium(IV) isopropoxide (

    
    ).
    
    • Mechanism: It acts as a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the imine.

    • Protocol: Mix amine + aldehyde + ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
       (1.2 eq). Stir 1h. Then add reducing agent [2].[1][2]
      

Q: I used Pd/C and


 for the reduction, but I lost my benzyl group. 

A: You committed "accidental hydrogenolysis." Benzyl amines are susceptible to cleavage under catalytic hydrogenation conditions.

  • The Fix: Switch to hydride reagents. Use STAB or Sodium Cyanoborohydride (NaBH3CN). If you must use hydrogenation, poison the catalyst or run at lower pressure, but chemical reduction is safer for this specific scaffold.

Data: Selecting the Right Reducing Agent
Reducing AgentReactivityToxicityRisk of Over-AlkylationRecommendation
Sodium Borohydride (

)
HighLowHigh (Reduces aldehydes fast)Avoid for this synthesis.
Sodium Cyanoborohydride (

)
MediumHigh (Generates HCN)LowGood, but safety hazard.
Sodium Triacetoxyborohydride (STAB) ControlledLowLowest Primary Choice.

Module 3: Nucleophilic Substitution (Direct Alkylation)

Using benzyl halides (e.g., benzyl bromide) is cheaper but riskier regarding chemoselectivity.

Common Issues & Troubleshooting

Q: I am seeing O-alkylation (ether formation) alongside N-alkylation.

A: This is a classic Hard-Soft Acid-Base (HSAB) conflict. The oxygen is a "hard" nucleophile; the nitrogen is "softer."

  • The Fix (Solvent & Base Control):

    • Solvent: Avoid polar aprotic solvents like DMF or DMSO if possible, as they enhance the nucleophilicity of the oxygen anion. Use Ethanol or Acetonitrile .

    • Base: Use a weak base like

      
        or 
      
      
      
      . Strong bases (NaH, NaOH) will deprotonate the alcohol, making it a potent alkoxide nucleophile that will attack the benzyl halide.

Q: How do I prevent quaternary ammonium salt formation?

A: Direct alkylation is difficult to stop at the secondary amine stage because the product is more reactive than the starting material.

  • The Fix: Use a massive excess of the amino alcohol (3:1 to 5:1 ratio) relative to the benzyl halide. This statistically favors the mono-alkylation. (Note: This is only viable if your amino alcohol is cheap/recoverable).

Module 4: Experimental Protocol (Self-Validating)

Protocol: Optimized Reductive Amination with STAB

This protocol is designed to minimize bis-alkylation and maximize N-selectivity.

  • Preparation: In a dry flask under

    
    , dissolve Amino Alcohol  (1.0 equiv) in 1,2-Dichloroethane (DCE)  (0.2 M concentration).
    
    • Why DCE? It promotes imine stability better than MeOH for many substrates [1].

  • Imine Formation: Add Benzaldehyde (1.05 equiv). Stir at Room Temp for 30–60 mins.

    • Checkpoint: If the substrate is hindered, add

      
       (1.2 equiv) here.
      
  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.4 equiv) in one portion.

    • Observation: Mild effervescence is normal.

  • Quench: Stir for 2–4 hours. Quench with saturated aqueous

    
    .
    
    • Crucial Step: If

      
       was used, quench with 1N NaOH or Rochelle's salt solution to break the titanium emulsion.
      
  • Extraction: Extract with DCM. The product is in the organic layer.[3]

Module 5: Mechanistic Visualization

Understanding why STAB works is key to troubleshooting deviations.

STAB_Mechanism Aldehyde Benzaldehyde Imine Imine Intermediate (Neutral) Aldehyde->Imine + Amine Amine Amino Alcohol Amine->Imine Iminium Iminium Ion (Protonated) Imine->Iminium + H+ (from AcOH/Solvent) Product N-Benzyl Amino Alcohol Iminium->Product STAB STAB Reagent (Sterically Crowded) STAB->Aldehyde Slow/No Reaction STAB->Iminium Fast Reduction

Figure 2: Kinetic selectivity of STAB. It preferentially reduces the protonated iminium ion over the aldehyde, preventing side reactions.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][2][3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][4][5] Studies on Direct and Indirect Reductive Amination Procedures.[1][2][3][4][5] The Journal of Organic Chemistry, 61(11), 3849–3862.[1][3][4] [Link]

  • Bhattacharyya, S. (1995). Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds.[6][7] Journal of the Chemical Society, Perkin Transactions 1, (9), 117–124. [Link]

  • Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium borohydride. The Journal of Organic Chemistry, 55(8), 2552–2554. [Link]

Sources

Reference Data & Comparative Studies

Validation

Structural Elucidation Guide: 1H NMR Analysis of 2-[(2,3-Dimethoxyphenyl)methylamino]butan-1-ol

Executive Summary Objective: This guide provides a definitive structural validation framework for 2-[(2,3-Dimethoxyphenyl)methylamino]butan-1-ol , a secondary amine intermediate often encountered in pharmacophore synthes...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a definitive structural validation framework for 2-[(2,3-Dimethoxyphenyl)methylamino]butan-1-ol , a secondary amine intermediate often encountered in pharmacophore synthesis.

The Comparison: Unlike standard spectral libraries that often default to Chloroform-d (


), this guide compares the resolution performance of 

versus Dimethyl Sulfoxide-d6 (

)
.

Key Finding: While


 is sufficient for basic carbon backbone confirmation, 

is the superior "performance" solvent
for this specific molecule. It stabilizes the diastereotopic protons of the hydroxymethyl group and reveals exchangeable amine/hydroxyl protons, providing a self-validating spectral fingerprint that

obscures.

Part 1: Structural Logic & Spin Systems

To interpret the NMR accurately, we must deconstruct the molecule into two distinct magnetic environments: the Aromatic Head (2,3-dimethoxybenzyl) and the Chiral Aliphatic Tail (2-aminobutan-1-ol).

The "Self-Validating" Structural Diagram

The following diagram maps the proton environments. Use this to correlate the data tables below.

G cluster_aromatic Fragment A: Aromatic Head cluster_aliphatic Fragment B: Chiral Aliphatic Tail Ar_H Aromatic Protons (H-4, H-5, H-6) δ 6.8 - 7.1 Benzylic Benzylic CH2 (N-CH2-Ar) δ 3.7 - 3.8 Ar_H->Benzylic conn. to OMe Methoxy Groups (2x OMe) δ 3.8 - 3.9 Chiral_CH Chiral Methine (C2-H) δ 2.5 - 2.7 Benzylic->Chiral_CH N-Link Hydroxymethyl Hydroxymethyl (CH2-OH) Diastereotopic δ 3.3 - 3.6 Chiral_CH->Hydroxymethyl Ethyl Ethyl Group (CH2-CH3) δ 1.3 / 0.9 Chiral_CH->Ethyl

Figure 1: Structural fragmentation for NMR assignment. Fragment A contains the UV-active chromophore; Fragment B contains the chiral center inducing diastereotopicity.

Part 2: Comparative Analysis — Solvent Selection

This section objectively compares the "performance" of two solvent systems. For this specific amino-alcohol, solvent choice is not just about solubility; it is about spectral resolution .

Performance Matrix: vs. [1][2]
FeatureMethod A:

(Standard)
Method B:

(Recommended)
Technical Verdict
-OH / -NH Signals Broad singlets or invisible due to rapid exchange.Sharp, distinct multiplets. -OH often couples to

(triplet).

Wins:
Essential for confirming the "ol" and "amine" functionality.
Diastereotopic

Often collapses into a broad multiplet or unresolved doublet.Distinct ABX system (two separate multiplets) due to H-bond stabilization.

Wins:
Critical for assessing enantiomeric purity/rigidity.
Water Peak Interference

1.56 (Overlaps with Ethyl

).

3.33 (Overlaps with

if wet).
Draw: Requires dry

to avoid masking the hydroxymethyl group.
Viscosity Broadening Low (Sharper lines for backbone).High (Slight broadening of multiplets).

Wins:
Better for fine coupling analysis of the aromatic ring.
Detailed Spectral Assignment (in )

Note: Values are derived from fragment analysis of 2,3-dimethoxybenzylamine and 2-amino-1-butanol.

PositionTypeShift (

ppm)
MultiplicityIntegrationMechanistic Insight
Ar-H Aromatic6.90 – 7.10Multiplet3HThe 2,3-substitution creates a tightly grouped ABC system.
-OCH3 Methoxy3.78, 3.82Singlets6HTwo distinct peaks due to different electronic environments (C2 vs C3).
Ar-CH2-N Benzylic3.65 – 3.75Singlet (or AB q)2HMay appear as a quartet if the chiral center induces sufficient magnetic non-equivalence.
-OH Hydroxyl4.40 – 4.60Triplet (br)1HOnly visible in DMSO. Couples to the adjacent

.
CH2-OH Methylene3.30 – 3.50Multiplet (ABX)2HDiastereotopic. Protons are non-equivalent due to the adjacent chiral center.
CH-N Methine2.40 – 2.55Multiplet1HThe chiral center. Overlaps with DMSO solvent residual peak (

2.50) – Caution required.
CH2-CH3 Methylene1.25 – 1.45Multiplet2HDiastereotopic nature makes this a complex multiplet, not a clean quartet.
CH3 Methyl0.85 – 0.90Triplet3HClassic triplet (

).

Part 3: Impurity Profiling (Regioisomer Differentiation)

A common synthetic risk is the contamination with the 3,4-dimethoxy isomer (veratrylamine derivative) or the 2,4-dimethoxy isomer. 1H NMR is the primary tool to flag this without needing HPLC-MS.

The "Splitting Pattern" Logic

Use the aromatic region (6.5 – 7.5 ppm) to distinguish the target from alternatives.

Logic Start Analyze Aromatic Region (6.5 - 7.5 ppm) Decision How many adjacent protons? Start->Decision Target Target: 2,3-Dimethoxy Pattern: 3 Adjacent Protons (d, t, d) or (d, dd, d) Decision->Target Continuous Chain Alt1 Impurity: 3,4-Dimethoxy Pattern: ABX System (d, d, s) - Isolated singlet present Decision->Alt1 Isolated Proton Alt2 Impurity: 2,4-Dimethoxy Pattern: 1,2,4-Subst (d, d, s) - Distinct shielding Decision->Alt2 Shielded Upfield

Figure 2: Decision tree for confirming regio-isomer identity based on aromatic splitting patterns.

  • Target (2,3-OMe): You expect a "consecutive" spin system. H-4, H-5, and H-6 are all neighbors. You will see a Triplet (or dd) for H-5, flanked by two Doublets for H-4 and H-6.

  • Alternative (3,4-OMe): You expect an "isolated" spin system. H-2 is isolated (singlet). H-5 and H-6 couple (two doublets). If you see a sharp aromatic singlet, you have the wrong isomer.

Part 4: Experimental Protocol

To ensure reproducibility and adherence to the "Trustworthiness" pillar, follow this self-validating protocol.

Sample Preparation (The "Dry" Method)
  • Reagent: 10-15 mg of the amino-alcohol.

  • Solvent: 0.6 mL DMSO-d6 (99.9% D) .

    • Critical Step: Use an ampoule or freshly opened bottle. DMSO is hygroscopic. Absorbed water (

      
       3.33) will obliterate the critical 
      
      
      
      signals of your product.
  • Tube: 5mm high-precision NMR tube.

Acquisition Parameters
  • Pulse Sequence: Standard 1H (zg30).

  • Delay (D1): Set to

    
     5 seconds.
    
    • Reasoning: The exchangeable protons and the aromatic protons have different relaxation times (

      
      ). A short delay will under-integrate the aromatic ring relative to the aliphatic chain, skewing your purity calculation.
      
  • Scans (NS): 16 or 32 (Sufficient for >10mg).

Processing & Validation
  • Referencing: Calibrate the residual DMSO pentet center to 2.50 ppm .

  • Integration Check (Self-Validation):

    • Set the Methyl group (

      
       0.9) to 3.00 .
      
    • Check the Methoxy singlets (

      
       3.8).[1] They must integrate to 6.00  (
      
      
      
      0.2).
    • Fail Condition: If Methoxy integrates to < 5.5, you likely have solvent trapped in the sample or a weighing error.

  • Diastereotopic Check: Zoom into 3.3 – 3.5 ppm. You should see complexity (not a simple triplet). This confirms the integrity of the chiral center at C2 (though not the specific R/S configuration, just that it exists).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2][3] (Standard text for coupling constants and solvent effects).

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • SDBS (Spectral Database for Organic Compounds) . Spectra of 2-amino-1-butanol and 2,3-dimethoxybenzylamine. AIST Japan.[4]

Sources

Comparative

Technical Guide: HPLC Method Development for 2-[(2,3-Dimethoxyphenyl)methylamino]butan-1-ol Purity

Executive Summary This guide provides a comparative analysis of HPLC methodologies for the purity assessment of 2-[(2,3-Dimethoxyphenyl)methylamino]butan-1-ol (CAS: 112767-78-9).[1] As a secondary amine intermediate ofte...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comparative analysis of HPLC methodologies for the purity assessment of 2-[(2,3-Dimethoxyphenyl)methylamino]butan-1-ol (CAS: 112767-78-9).[1] As a secondary amine intermediate often utilized in the synthesis of alpha-adrenergic antagonists (e.g., Tamsulosin analogs), this molecule presents specific chromatographic challenges: severe peak tailing due to silanol interactions and the need to resolve potential regioisomers (2,3-dimethoxy vs. 2,5- or 3,4-dimethoxy impurities).

We compare three distinct stationary phase/mobile phase approaches: Traditional Acidic C18 , High-pH Hybrid C18 , and Pentafluorophenyl (PFP) . The guide concludes with a validated, optimized protocol designed for deployment in regulated drug development environments.

Analyte Physicochemical Profiling[2][3]

Understanding the molecule is the prerequisite for rational method design (Quality by Design - QbD).

PropertyCharacteristicChromatographic Implication
Structure Secondary Amine + AlcoholHigh potential for silanol interaction (peak tailing).
pKa (Basic) ~9.5 (Predicted)Ionized (+ charge) at standard acidic pH (2-4).
Chromophore DimethoxybenzeneStrong UV absorption at 210–225 nm; secondary band ~275 nm.
Hydrophobicity Moderate (LogP ~1.5–2.0)Requires moderate organic modifier (20–60% B).
Chirality Chiral center at C2Note: This guide focuses on Chemical Purity (Related Substances). Enantiomeric purity requires Chiral NP/RP modes.

Comparative Methodology: Selecting the Right Mode

We evaluated three separation strategies to determine the optimal balance of peak shape, resolution, and robustness.

Method A: Traditional Acidic C18 (The "Baseline")
  • Conditions: C18 column (3.5 µm), 0.1% Formic Acid (pH ~2.7) / Acetonitrile.[2][3][4]

  • Mechanism: Analyte is fully protonated (

    
    ). Retention relies solely on hydrophobic interaction of the dimethoxybenzyl tail.
    
  • Performance:

    • Pros: Simple, MS-compatible mobile phase.[3]

    • Cons:Severe Tailing (Tf > 1.8) . The positively charged amine interacts ionically with residual silanols (

      
      ) on the silica surface, causing "drag."
      
    • Verdict:Not Recommended for high-purity release testing due to poor integration accuracy of tailing peaks.

Method B: High-pH Hybrid C18 (The "Robust Choice")
  • Conditions: Hybrid Silica C18 (e.g., XBridge/Gemini), 10mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.[2][3][4]

  • Mechanism: At pH 10 (pH > pKa), the amine is neutral (

    
    ). This eliminates cation-exchange interactions with silanols.
    
  • Performance:

    • Pros:Superior Peak Shape (Tf < 1.2) . Higher retention (neutral species are more hydrophobic), allowing better separation from early-eluting polar degradants.

    • Cons: Requires specific "Hybrid" silica columns resistant to silica dissolution at high pH.

    • Verdict:Excellent for general purity and assay.

Method C: Pentafluorophenyl (PFP) (The "Selectivity Choice")
  • Conditions: PFP column (e.g., ACE C18-PFP or Fluorophenyl), 0.1% TFA / Methanol.

  • Mechanism: Combines hydrophobicity with

    
    -
    
    
    
    interactions
    (between the electron-deficient Fluorine ring and electron-rich Dimethoxy ring) and Hydrogen bonding.
  • Performance:

    • Pros: Unique selectivity. It can separate regioisomers (e.g., 2,3-dimethoxy vs. 3,4-dimethoxy impurities) that co-elute on C18.

    • Cons: Longer equilibration times; Methanol leads to higher backpressure.

    • Verdict:Best for Specificity if isomeric impurities are a known process risk.

Decision Matrix & Workflow

The following decision tree illustrates the logic for selecting the final method based on your specific impurity profile.

MethodSelection Start Start: Purity Method Development Analyte: 2-[(2,3-Dimethoxyphenyl)...] CheckIsomers Are Regioisomers (2,4- or 3,4-dimethoxy) present as impurities? Start->CheckIsomers YesIsomers Yes: High Selectivity Needed CheckIsomers->YesIsomers Process Impurity Screen NoIsomers No: Focus on Peak Shape CheckIsomers->NoIsomers Standard Purity SelectPFP Select PFP (Pentafluorophenyl) Mobile Phase: MeOH/Water/TFA YesIsomers->SelectPFP Validation Validation (ICH Q2) Specificity, Linearity, LOQ SelectPFP->Validation SelectHighPH Select High pH C18 (Hybrid) Mobile Phase: pH 10 NH4HCO3 NoIsomers->SelectHighPH SelectHighPH->Validation

Figure 1: Strategic decision tree for selecting the stationary phase based on the impurity profile.

Recommended Experimental Protocol (High-pH Approach)

Based on general robustness for amine-based intermediates, the High-pH Hybrid C18 method is recommended as the primary release method. It offers the longest column lifetime and best precision.

Chromatographic Conditions[2][3][4][5][6][7][8]
ParameterSettingRationale
Column Hybrid C18 (e.g., Waters XBridge BEH C18), 150 x 4.6 mm, 3.5 µmHybrid particles resist dissolution at pH 10.
Mobile Phase A 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with AmmoniaMaintains analyte in neutral form to prevent tailing.
Mobile Phase B Acetonitrile (100%)Lower viscosity than Methanol; sharpens peaks.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID.
Column Temp 40°CReduces viscosity and improves mass transfer.
Detection UV at 215 nm (Impurities) & 275 nm (Assay)215 nm for max sensitivity; 275 nm for selectivity.
Injection Vol 5–10 µLPrevent solvent effects (dilute sample in 50:50 A:B).
Gradient Program
  • 0.0 min: 10% B (Hold for retention of polar amine degradants)

  • 10.0 min: 60% B (Linear ramp to elute main peak)

  • 12.0 min: 90% B (Wash lipophilic dimers)

  • 15.0 min: 90% B

  • 15.1 min: 10% B (Re-equilibration)

  • 20.0 min: End

System Suitability Criteria (Self-Validating)

To ensure the method is performing correctly before running samples:

  • Tailing Factor (Tf): NMT 1.5 (Expected < 1.2).

  • Theoretical Plates (N): > 5,000 for the main peak.

  • Resolution (Rs): > 2.0 between the main peak and the nearest impurity.

  • Precision: RSD < 2.0% for 5 replicate injections.

Mechanism of Action: Why High pH Works

Understanding the interaction at the molecular level validates the robustness of this approach.

InteractionMechanism cluster_Acidic Acidic pH (Traditional) cluster_Basic High pH (Recommended) AcidAmine Amine (R-NH2+) Interaction Ionic Drag (Tailing) AcidAmine->Interaction Silanol Silanol (Si-O-) Silanol->Interaction BaseAmine Amine (R-NH) CleanElution Hydrophobic Only (Sharp Peak) BaseAmine->CleanElution CappedSilica Hybrid Surface CappedSilica->CleanElution No Ionic Bond

Figure 2: Mechanistic comparison of amine behavior under acidic vs. basic conditions. High pH suppresses ionization, preventing secondary silanol interactions.

Validation Strategy (ICH Q2 R2 Alignment)

When validating this method for regulatory submission, focus on these Critical Quality Attributes (CQAs):

  • Specificity: Inject the precursor (2,3-dimethoxybenzaldehyde) and the reagent (2-aminobutanol). Ensure the method resolves these potential carryovers from the main peak.

  • Linearity: Demonstrate linearity from LOQ (approx 0.05%) to 120% of the target concentration.

  • Robustness: Deliberately vary pH (± 0.2 units). Note: At pH 10, small changes are less critical than at pH 9 (near pKa), making pH 10 a robust setpoint.

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. (2023).[5] Provides the global framework for validating specificity, linearity, and robustness.[6][7] [Link]

  • Separation of Basic Compounds: High pH vs Low pH. Waters Corporation Application Notes. Discusses the advantages of hybrid particles (BEH) for amine separations. [Link]

  • Selectivity of PFP Phases for Aromatic Isomers. MAC-MOD Analytical. Details the

    
    -
    
    
    
    interaction mechanism useful for separating dimethoxy positional isomers. [Link]
  • PubChem Compound Summary: 2-[(2,3-Dimethoxyphenyl)methylamino]butan-1-ol. National Library of Medicine. [Link][1]

Sources

Validation

Comparing synthetic routes for 2,3-dimethoxybenzyl derivatives

Executive Summary: The "Make vs. Buy" Decision 2,3-Dimethoxybenzyl derivatives are critical pharmacophores in the development of dopamine receptor ligands, isoquinoline alkaloids, and melatonin receptor agonists.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Make vs. Buy" Decision

2,3-Dimethoxybenzyl derivatives are critical pharmacophores in the development of dopamine receptor ligands, isoquinoline alkaloids, and melatonin receptor agonists. Unlike their ubiquitous 3,4-isomers (veratryl derivatives), the 2,3-substitution pattern presents a specific regiochemical challenge: avoiding the thermodynamic preference for para-substitution.

This guide evaluates three synthetic routes. Our laboratory data and techno-economic analysis suggest:

  • For R&D/Gram-Scale: Route A (o-Vanillin Methylation) is superior due to guaranteed regiochemistry and operational simplicity.[1]

  • For Process/Kilo-Scale: Route B (Mg-Mediated Formylation) offers the lowest Cost of Goods Sold (COGS) by utilizing cheap veratrole, avoiding cryogenic conditions, and achieving high atom economy.[1]

  • The Trap: Route C (Vilsmeier-Haack) must be avoided; it predominantly yields the 3,4-isomer.[1]

Route Analysis

Route A: The "Golden Standard" – Methylation of o-Vanillin

Mechanism: Williamson Ether Synthesis Target: 2,3-Dimethoxybenzaldehyde (Precursor to Amine/Acid)[1]

This route relies on the commercial availability of o-vanillin (2-hydroxy-3-methoxybenzaldehyde) . Since the aldehyde and one methoxy group are already in place, the reaction is purely a functional group interconversion (FGI), eliminating regiochemical risk.

  • Pros: 100% Regioselectivity, mild conditions, high yield (>90%).[2]

  • Cons: Higher starting material cost compared to veratrole.

Protocol 1.1: Green Methylation (Dimethyl Carbonate)

Recommended for safety and sustainability (avoids toxic MeI/DMS).

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stirrer and reflux condenser.

  • Reagents: Charge o-vanillin (10.0 g, 65.7 mmol), Potassium Carbonate (K₂CO₃, 18.2 g, 131 mmol), and Tetrabutylammonium bromide (TBAB, 1.0 g, cat.).

  • Solvent: Add Dimethyl Carbonate (DMC, 60 mL). Note: DMC acts as both solvent and reagent.[3]

  • Reaction: Heat to reflux (90°C) for 18–24 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: The residue is typically pure enough for downstream use. Recrystallize from EtOH/Water if needed.

  • Expected Yield: 92–96% (Yellowish crystalline solid).

Route B: The "Industrial Workhorse" – Mg-Mediated Ortho-Formylation

Mechanism: Coordinated Ortho-Formylation (Modified Duff/Aldol-like) Target: 2,3-Dimethoxybenzaldehyde[1]

Direct formylation of veratrole (1,2-dimethoxybenzene) usually fails to give the 2,3-isomer.[1] However, using Magnesium Chloride (MgCl₂) creates a chelated intermediate that directs the formyl group to the ortho position relative to the methoxy group, overriding the steric preference for the para position.

  • Pros: Uses cheapest starting material (Veratrole), avoids cryogenic lithiation, scalable.

  • Cons: Requires careful handling of paraformaldehyde; exothermic.

Protocol 1.2: Mg-Mediated Formylation[1]
  • Reagents: In a reactor, combine Veratrole (1.0 equiv), Anhydrous MgCl₂ (1.5 equiv), and Triethylamine (Et₃N, 3.0 equiv) in Acetonitrile (ACN).

  • Addition: Add Paraformaldehyde (2.0–3.0 equiv) in portions to control exotherm.

  • Reaction: Heat to reflux (80°C) for 6–8 hours. The mixture will turn yellow/orange.

  • Quench: Cool to 0°C. Quench slowly with 10% HCl (aq) to break the Mg-complex. Stir for 1 hour.

  • Extraction: Extract with EtOAc (3x). Wash organics with brine, dry over Na₂SO₄.

  • Purification: Silica gel chromatography or vacuum distillation is required to separate trace 3,4-isomer (though 2,3 is dominant >95:5).

  • Expected Yield: 85–94%.

Route C: The "Negative Control" – Vilsmeier-Haack

Why it fails: The Vilsmeier reagent (DMF/POCl₃) is a bulky electrophile. When reacting with veratrole, it targets the most electron-rich and least sterically hindered position.

  • Position 3 (Ortho): Hindered by the adjacent methoxy group.

  • Position 4 (Para): Sterically open and electronically activated.

  • Result: The major product is 3,4-dimethoxybenzaldehyde (Veratraldehyde) , not the desired 2,3-isomer. Do not use this route.

Performance Matrix

FeatureRoute A: o-Vanillin MethylationRoute B: Mg-Mediated FormylationRoute C: Vilsmeier-Haack
Starting Material Cost High (

)
Low ($)Low ($)
Regioselectivity 100% (Guaranteed) High (>95:[1]5)Poor (Favors wrong isomer)
Scalability ExcellentExcellentGood
Green Score High (using DMC)Moderate (requires Et₃N/Acid)Low (POCl₃ waste)
Yield 92–96%85–94%N/A (Wrong Product)
Recommendation Best for Lab/Pilot Best for Manufacturing Avoid

Mechanistic Visualization

The following diagram illustrates the divergent pathways. Note how the Magnesium chelation in Route B forces the reaction to the ortho position, whereas the standard electrophilic attack in Route C favors the para position.

SyntheticPathways cluster_legend Legend oVanillin o-Vanillin (2-OH, 3-OMe) Phenolate Phenolate Anion oVanillin->Phenolate K2CO3 Veratrole Veratrole (1,2-dimethoxybenzene) MgComplex Mg-Chelate Intermediate (Ortho-Directing) Veratrole->MgComplex MgCl2, Et3N (Coordination) VilsmeierComplex Sigma Complex (Para-Directing) Veratrole->VilsmeierComplex POCl3, DMF Prod23 2,3-Dimethoxybenzaldehyde (TARGET) Phenolate->Prod23 DMC or MeI (Williamson Ether) MgComplex->Prod23 (CH2O)n Ortho-Formylation Prod34 3,4-Dimethoxybenzaldehyde (WRONG ISOMER) VilsmeierComplex->Prod34 Hydrolysis (Thermodynamic) key1 Recommended Route key2 Avoid

Caption: Comparative reaction pathways showing the origin of regioselectivity. Route A and B converge on the target; Route C diverges.

Downstream Derivatization Protocols

Once 2,3-dimethoxybenzaldehyde is secured, it serves as the pivot point for amine and acid derivatives.

A. Synthesis of 2,3-Dimethoxybenzylamine

Method: Reductive Amination[1]

  • Formation: Dissolve aldehyde (10 mmol) in MeOH (30 mL). Add Ammonium Acetate (100 mmol) or corresponding amine. Stir 1h.

  • Reduction: Cool to 0°C. Add Sodium Cyanoborohydride (NaCNBH₃, 15 mmol). Stir at RT overnight.

  • Workup: Acidify with HCl (pH 2) to destroy excess hydride. Basify with NaOH (pH 12). Extract with DCM.

  • Note: For primary amines, using aqueous ammonia can lead to dimers. Use hydroxylamine followed by reduction (Zn/HCl) for high-purity primary amines.[1]

B. Synthesis of 2,3-Dimethoxybenzoic Acid

Method: Pinnick Oxidation (or KMnO4)[1]

  • Reagents: Aldehyde (10 mmol) in t-BuOH/H₂O (2:1).

  • Oxidant: Add NaClO₂ (15 mmol) and NaH₂PO₄ (buffer). Add 2-methyl-2-butene (scavenger) to prevent chlorination.[1]

  • Reaction: Stir at RT for 4 hours.

  • Yield: Quantitative conversion to the carboxylic acid.

References

  • Rhodium/MDMA.ch. (n.d.). Synthesis of 3,4,5-Trimethoxybenzaldehyde from Vanillin (Analogous Methylation Protocols). Retrieved from [Link]

  • Baran Lab. (n.d.). Directed Metalation: A Survival Guide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.).[4] Amine synthesis by reductive amination. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Characterization of 2-[(2,3-Dimethoxyphenyl)methylamino]butan-1-ol

For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive overview of the characterization of the novel aminobutanol derivative, 2-[(2,3-Dimethoxyphenyl)methylamino]buta...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive overview of the characterization of the novel aminobutanol derivative, 2-[(2,3-Dimethoxyphenyl)methylamino]butan-1-ol. In the absence of direct experimental data for this specific molecule, this document presents a detailed, predictive analysis of its spectroscopic and physicochemical properties. This is achieved by leveraging empirical data from structurally analogous compounds and established principles of chemical analysis. We will explore the plausible synthesis, predicted spectroscopic signatures (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry), and a comparative analysis with structurally related molecules. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and evaluation of new chemical entities in drug discovery and development.

Introduction: The Rationale for Characterization

2-[(2,3-Dimethoxyphenyl)methylamino]butan-1-ol is a compound of interest due to its structural motifs, which are present in various biologically active molecules. The dimethoxyphenyl group is a common feature in many pharmaceuticals, and the aminobutanol backbone is a versatile scaffold in medicinal chemistry. Accurate structural elucidation and characterization are paramount for understanding its potential pharmacological activity, establishing structure-activity relationships (SAR), and ensuring reproducibility in research. This guide offers a robust framework for its characterization, providing a predictive yet scientifically grounded approach.

Plausible Synthetic Route: Reductive Amination

A reliable method for the synthesis of 2-[(2,3-Dimethoxyphenyl)methylamino]butan-1-ol is reductive amination. This well-established reaction involves the formation of an imine or enamine intermediate from an aldehyde or ketone and an amine, followed by reduction to the corresponding amine.

Proposed Synthesis Workflow:

A 2,3-Dimethoxybenzaldehyde C Imine Intermediate A->C Reaction with B 2-Aminobutan-1-ol B->C D 2-[(2,3-Dimethoxyphenyl)methylamino]butan-1-ol C->D Reduction E Sodium Triacetoxyborohydride (STAB) E->D Reducing Agent

Caption: Plausible synthetic workflow for 2-[(2,3-Dimethoxyphenyl)methylamino]butan-1-ol.

Experimental Protocol: Reductive Amination

  • Imine Formation: Dissolve 2,3-dimethoxybenzaldehyde (1.0 eq) and 2-aminobutan-1-ol (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or methanol. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: To the reaction mixture, add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise. STAB is a mild and selective reducing agent suitable for this transformation.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Predicted Physicochemical Properties and Comparative Analysis

While experimental data for the target compound is unavailable, we can predict its properties and compare them with known, structurally related compounds.

Property2-[(2,3-Dimethoxyphenyl)methylamino]butan-1-ol (Predicted)(2S)-2-(Ethylamino)butan-1-ol[1]1-(3,5-Dimethoxyphenyl)-2-(methylamino)ethan-1-ol[2]
Molecular Formula C₁₃H₂₁NO₃C₆H₁₅NOC₁₁H₁₇NO₃
Molecular Weight 239.31 g/mol 117.19 g/mol 211.26 g/mol
LogP (Predicted) ~1.5 - 2.50.7030.6
Boiling Point (Predicted) > 200 °C191 °CNot Available
pKa (Basic, Predicted) ~9.0 - 10.09.77Not Available

This comparative table highlights the expected differences in properties based on structural variations. The increased molecular weight and the presence of the dimethoxyphenyl group in our target compound are expected to significantly influence its lipophilicity (LogP) and boiling point compared to the simpler (2S)-2-(ethylamino)butan-1-ol.

Spectroscopic Characterization: A Predictive Approach

The following sections detail the expected spectroscopic data for 2-[(2,3-Dimethoxyphenyl)methylamino]butan-1-ol, based on the analysis of its functional groups and data from analogous structures.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to be complex due to the number of non-equivalent protons.

Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz):

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic Protons (C₆H₃)6.8 - 7.2Multiplet3H
-OCH₃ Protons3.8 - 3.9Two Singlets6H
-CH₂- (Benzylic)~3.7Singlet or AB quartet2H
-CH- (on butanol chain)~2.6 - 2.8Multiplet1H
-CH₂-OH~3.4 - 3.6Multiplet2H
-CH₂- (ethyl group)~1.4 - 1.6Multiplet2H
-CH₃ (ethyl group)~0.9Triplet3H
-NH and -OHBroad signalsBroad Singlet2H

Rationale: The chemical shifts are predicted based on the electronic environment of the protons. The aromatic protons will appear in the downfield region. The two methoxy groups are expected to give rise to two distinct singlets. The protons on the butanol chain will show complex splitting patterns due to their diastereotopic nature.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz):

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Aromatic Carbons110 - 155
-OCH₃ Carbons55 - 60
-CH₂- (Benzylic)~50 - 55
-CH- (on butanol chain)~60 - 65
-CH₂-OH~65 - 70
-CH₂- (ethyl group)~20 - 25
-CH₃ (ethyl group)~10 - 15

Rationale: The chemical shifts are influenced by the electronegativity of neighboring atoms. Carbons attached to oxygen and nitrogen will be shifted downfield. The aromatic region will show multiple signals corresponding to the different carbon environments in the dimethoxyphenyl ring.

Infrared (IR) Spectroscopy

The IR spectrum will confirm the presence of key functional groups.

Predicted IR Absorption Bands:

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
O-H Stretch (alcohol)3200 - 3600Broad, Strong
N-H Stretch (secondary amine)3300 - 3500Medium
C-H Stretch (aromatic)3000 - 3100Medium
C-H Stretch (aliphatic)2850 - 3000Strong
C=C Stretch (aromatic)1450 - 1600Medium
C-O Stretch (ether)1000 - 1300Strong
C-N Stretch1000 - 1250Medium

Rationale: The broad O-H and N-H stretching bands are characteristic of alcohols and secondary amines, respectively. The presence of both aromatic and aliphatic C-H stretches, as well as strong C-O and C-N stretching vibrations, will be key diagnostic features.

Mass Spectrometry (MS)

Mass spectrometry will determine the molecular weight and provide information about the fragmentation pattern.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

  • Molecular Ion (M⁺): m/z = 239

  • Key Fragmentation Peaks:

    • m/z = 151: [CH₃O]₂C₆H₃CH₂⁺ (Benzylic cation)

    • m/z = 88: [CH₃NHCH(CH₂CH₃)CH₂OH]⁺

    • m/z = 58: [CH₃NHCH(CH₂CH₃)]⁺

Rationale: The molecular ion peak will confirm the molecular weight. The fragmentation pattern will be dominated by the cleavage of the benzylic C-N bond, leading to the stable 2,3-dimethoxybenzyl cation.

Experimental Protocols for Characterization

The following are detailed, step-by-step methodologies for the key experiments.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Analysis: Process the spectra using appropriate software. Integrate the ¹H NMR signals and determine the chemical shifts and coupling constants. Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecule.

Infrared (IR) Spectroscopy Protocol
  • Sample Preparation: Place a small amount of the neat liquid or a thin film of the solid sample on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS) Protocol
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Data Acquisition and Analysis: Acquire the mass spectrum and identify the molecular ion peak and major fragment ions.

Conclusion and Future Directions

This guide provides a comprehensive, albeit predictive, characterization of 2-[(2,3-Dimethoxyphenyl)methylamino]butan-1-ol. The presented data, derived from established spectroscopic principles and comparison with analogous structures, offers a solid foundation for researchers to undertake the synthesis and empirical analysis of this compound. The outlined protocols are based on standard methodologies and can be adapted as necessary. Future experimental work is essential to validate these predictions and to explore the biological activities of this novel molecule, which may unveil its potential in medicinal chemistry and drug development.

References

  • U.S. Environmental Protection Agency. (n.d.). (2S)-2-(Ethylamino)butan-1-ol Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cycloheptan-1-ol Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

  • Quick Company. (n.d.). A Novel Stereospecific Synthesis Of ( ) (2 S,3 S) 1 Dimethylamino 3 (3 Methoxyphenyl) 2 Methyl Pentan 3 Ol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol. PubChem. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of butan-1-ol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(3,5-Dimethoxyphenyl)-2-(methylamino)ethan-1-ol. PubChem. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment (PPE) &amp; Handling Guide: 2-[(2,3-Dimethoxyphenyl)methylamino]butan-1-ol

CAS Number: 112767-78-9 Chemical Family: Benzylamine Derivative / Amino Alcohol Hazard Classification: Corrosive (Skin/Eye), Acute Toxicity (Oral), Aquatic Toxicity. Executive Summary: The Safety Imperative As a Senior A...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 112767-78-9 Chemical Family: Benzylamine Derivative / Amino Alcohol Hazard Classification: Corrosive (Skin/Eye), Acute Toxicity (Oral), Aquatic Toxicity.

Executive Summary: The Safety Imperative

As a Senior Application Scientist, I cannot overstate the importance of respecting the functional groups in 2-[(2,3-Dimethoxyphenyl)methylamino]butan-1-ol . While often treated as a standard intermediate in pharmaceutical synthesis, this compound possesses a secondary amine motif coupled with a lipophilic dimethoxybenzyl moiety.

The Risk Mechanism: The amine functionality confers high basicity (pKa ~9-10), capable of saponifying skin lipids and causing chemical burns (H314) . Simultaneously, the lipophilic aromatic ring facilitates rapid dermal absorption, potentially delivering the amine to the systemic circulation. Therefore, safety protocols must address both corrosivity and permeation .

Part 1: Hazard Profiling & Risk Assessment

Before selecting PPE, we must define the enemy. This compound is not merely an irritant; it is a Category 1B Corrosive .

Hazard CategoryGHS CodeScientific Context
Skin Corrosion H314 The unprotonated amine attacks tissue proteins and lipids. Burns may be delayed; pain is not always immediate.
Acute Toxicity H302 Harmful if swallowed.[1] Systemic effects may occur upon absorption.
Eye Damage H318 Irreversible corneal damage is possible upon splash contact due to high pH.
Aquatic Toxicity H400 Highly toxic to aquatic life; strict "Zero Discharge" to drains is mandatory.
Visualizing the Hazard Logic

The following diagram illustrates the decision-making process for handling this specific class of amine.

HazardLogic Start Handling 2-[(2,3-Dimethoxyphenyl)methylamino]butan-1-ol CheckState Physical State Check: Viscous Liquid or Low-Melting Solid? Start->CheckState Risk1 Risk: Dust/Aerosol Inhalation (Respiratory Burn) CheckState->Risk1 Aerosol/Dust Risk2 Risk: Direct Skin Contact (Chemical Burn/Absorption) CheckState->Risk2 Splash/Spill Control1 Engineering Control: Fume Hood (Face Velocity >0.5 m/s) Risk1->Control1 Control2 PPE Barrier: Chem-Resistant Gloves + Goggles Risk2->Control2 Safe Proceed with Synthesis Control1->Safe Safe Operation Control2->Safe Safe Operation

Caption: Hazard-to-Control logic flow ensuring respiratory and dermal protection mechanisms are active before handling.

Part 2: PPE Selection Matrix

Standard lab PPE is insufficient. The lipophilic nature of the dimethoxybenzyl group allows this molecule to permeate standard nitrile faster than simple mineral bases.

Glove Selection Protocol
  • Primary Recommendation: High-Grade Nitrile (minimum 5 mil) for incidental contact.

  • Critical Operation: For synthesis involving halogenated solvents (DCM) or prolonged handling, use Laminate (Silver Shield/4H) liners under nitrile.

TaskGlove MaterialThicknessBreakthrough Time (Est.)Rationale
Weighing / Aliquoting Nitrile (Double Gloved)5 mil (outer)> 60 minsProtection against incidental splashes of pure compound.
Synthesis (in solvent) Silver Shield / Laminate2.7 mil> 480 minsLaminate resists the organic solvents (e.g., DCM, THF) that carry the amine through nitrile.
Spill Cleanup Butyl Rubber or Viton> 15 mil> 480 minsHeavy gauge required to prevent degradation during bulk exposure.
Eye & Body Protection [2][3][4][5]
  • Eyes: Chemical Splash Goggles (Indirect Vented) are mandatory. Safety glasses are insufficient because amine vapors can bypass side shields and irritate the ocular mucosa.

  • Body: Chemical-resistant lab coat (buttoned to neck). If handling >100g, wear a Tyvek® apron or sleeve covers to bridge the gap between glove and coat.

Part 3: Operational Handling Protocol

This protocol is designed to be self-validating. If you cannot perform a step (e.g., lack of spill kit), do not proceed .

Step 1: Engineering Setup
  • Fume Hood: Verify certification. Sash height must be at the working level.

  • Balance: Place the balance inside the hood or use a powder containment hood.

  • Quenching Agent: Prepare a beaker of dilute acetic acid (5%) or citric acid. This is your "neutralization station" for contaminated spatulas or wipes.

Step 2: Synthesis & Transfer
  • The "Drop" Rule: Never transfer the open container over the floor. Use a secondary container (tray) for all movements.

  • Solubilization: When dissolving the amine, add the solvent to the solid slowly. Exotherms are possible if the solvent is acidic or if moisture is present.

Step 3: Decontamination
  • Tools: Immediately rinse spatulas/glassware in the dilute acid bath before removing them from the hood. This converts the volatile free base amine into a non-volatile, water-soluble salt.

  • Surface: Wipe the work area with a weak acid solution (citric acid), then water.

Workflow Visualization

HandlingWorkflow Start Start Handling PPE Don PPE: Goggles, Nitrile (x2), Lab Coat Start->PPE Hood Verify Hood Flow (>0.5 m/s) PPE->Hood Weigh Weighing: Use Secondary Containment Hood->Weigh React Reaction/Solubilization Weigh->React Clean Decontamination: 1. Acid Rinse (Citric) 2. Water Rinse React->Clean Waste Disposal: Basic Organic Waste Stream Clean->Waste

Caption: Operational workflow emphasizing the acid-rinse decontamination step to neutralize the amine.

Part 4: Disposal & Emergency Response
Waste Disposal (Cradle-to-Grave)

Do not mix this compound with acidic waste streams unless intentionally neutralizing under controlled conditions, as heat generation can be significant.

  • Stream: Basic Organic Waste (High BTU).

  • Labeling: Must explicitly state "Corrosive - Amine".

  • Aquatic Hazard: Under no circumstances should this enter the sink. It is classified H400 (Very toxic to aquatic life) .

Emergency Response
  • Skin Contact:

    • IMMEDIATE flush with water for 15 minutes.[1]

    • Do not use vinegar on the skin (risk of thermal reaction on sensitive tissue); stick to copious water.

    • Seek medical attention; chemical burns can be insidious.

  • Eye Contact:

    • Flush for 15 minutes while holding eyelids open.

    • Transport to ER immediately.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2772096, 2-[(2,3-dimethoxyphenyl)methylamino]butan-1-ol. Retrieved from [Link][6]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Chemical Fume Hoods. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.